molecular formula C12H17NO2 B083381 Pentyl 4-aminobenzoate CAS No. 13110-37-7

Pentyl 4-aminobenzoate

Cat. No.: B083381
CAS No.: 13110-37-7
M. Wt: 207.27 g/mol
InChI Key: VKYWCHMXHQTCJQ-UHFFFAOYSA-N
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Description

Pentyl 4-aminobenzoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYWCHMXHQTCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876908
Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
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Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13110-37-7
Record name Pentyl 4-aminobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-, pentyl ester
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Record name 13110-37-7
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Record name BENZOIC ACID, 4-AMINO-,PENTY ESTER
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Foundational & Exploratory

Pentyl 4-aminobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of pentyl 4-aminobenzoate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound, also known as n-amyl p-aminobenzoate, is an organic compound with the chemical formula C₁₂H₁₇NO₂.[1][2] It is the ester of p-aminobenzoic acid and pentanol. This compound is a cream-colored, crystalline solid and is known to be light-sensitive.[1]

Quantitative Data

The key physical and chemical properties of this compound and its related esters are summarized in the table below for comparative analysis.

PropertyThis compoundEthyl 4-Aminobenzoate (Benzocaine)Methyl 4-Aminobenzoate
Molecular Formula C₁₂H₁₇NO₂[1][2]C₉H₁₁NO₂[3]C₈H₉NO₂[4][5]
Molecular Weight 207.27 g/mol [1]165.19 g/mol [3]151.16 g/mol
CAS Number 13110-37-7[2]94-09-7[3]619-45-4[5]
Appearance Cream crystalline solid[1]White crystalline powder[6]White to beige crystalline powder[7]
Melting Point Data not available88-91°C[6]110-112°C
Boiling Point Data not available172°C @ 12.75 mmHg[6]Data not available
Solubility Data not availableSoluble in ethanol, chloroform, ether; slightly soluble in fatty oils; sparingly soluble in water.[6]Soluble in alcohol and ether; slightly soluble in water.[4][8]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

  • Aromatic protons: Two doublets in the range of 6.6-7.9 ppm, corresponding to the protons on the benzene ring.

  • Amine protons: A broad singlet around 4.1 ppm for the -NH₂ group.

  • Ester methylene protons: A triplet at approximately 4.2 ppm (-O-CH₂-).

  • Alkyl chain protons: A series of multiplets between 0.9 and 1.8 ppm for the remaining protons of the pentyl group.

  • Terminal methyl protons: A triplet at around 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum of this compound is predicted to exhibit the following key resonances:

  • Carbonyl carbon: A peak around 167 ppm.

  • Aromatic carbons: Signals in the region of 113-151 ppm.

  • Ester methylene carbon: A signal at approximately 65 ppm (-O-CH₂-).

  • Alkyl chain carbons: Peaks in the range of 14-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (amine)
3000-2850C-H stretching (alkyl)
~1710C=O stretching (ester)
~1600 & ~1500C=C stretching (aromatic)
~1280C-O stretching (ester)
~1170C-N stretching

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the well-established Fischer esterification of p-aminobenzoic acid.[2][9][10]

Materials:

  • p-Aminobenzoic acid (PABA)

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and an excess of 1-pentanol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A precipitate may form.

  • Reflux: Heat the mixture to reflux using a heating mantle and continue for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Slowly add 10% sodium carbonate solution to neutralize the excess acid. Carbon dioxide gas will evolve. Continue adding until the gas evolution ceases and the pH is basic.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

Purification:

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid. The protonated amine will move to the aqueous layer. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[11]

  • Column Chromatography: For high purity, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[12]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification PABA p-Aminobenzoic Acid Reaction Reflux PABA->Reaction Pentanol 1-Pentanol Pentanol->Reaction H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reaction Crude_Product Crude Pentyl 4-Aminobenzoate Reaction->Crude_Product Neutralization Neutralization (10% Na₂CO₃) Crude_Product->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification (Recrystallization or Column Chromatography) Evaporation->Purification Final_Product Pure Pentyl 4-Aminobenzoate Purification->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Analytical Methods

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of toluene, acetone, methanol, and ammonia (e.g., 8:3:3:0.1 by volume) can be effective for separating aminobenzoate esters.[13] Alternatively, a simpler system of diethyl ether and cyclohexane can be used.[6]

  • Visualization: UV light (254 nm) or staining with a suitable reagent.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C8 or C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 5.5) is a common mobile phase for the analysis of aminobenzoate derivatives.[13]

  • Detection: UV detection at a wavelength around 270-280 nm.[6]

Safety and Handling

This compound is classified as an irritant.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions for Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[1] It is also noted to be light-sensitive, so storage in a dark container is recommended.[1]

Conclusion

References

Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pentyl 4-aminobenzoate

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectroscopic characterization of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

This compound, also known as amyl p-aminobenzoate, is an organic compound belonging to the class of aminobenzoate esters.[1] It is characterized by a benzene ring substituted with an amino group and a pentyl ester group at the para position.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[1][2][3][4]
Molecular Weight 207.27 g/mol [2][3][4][5]
IUPAC Name This compound[3]
CAS Registry Number 13110-37-7[2][3][4]
InChI InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3[1][5]
InChIKey VKYWCHMXHQTCJQ-UHFFFAOYSA-N[1][2][5]
Synonyms 4-Aminobenzoic acid n-pentyl ester, n-Amyl 4-aminobenzoate[1][4]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data Summary

TechniqueData HighlightsReference
¹H NMR Spectrum available in DMSO-d6.[5]
GC-MS Kovats Retention Index (Standard non-polar): 1855, 1858, 1939.[1][3]
FTIR Spectra available for crystalline phase (melt) and ATR-Neat.[3]
Raman FT-Raman spectrum available.[3]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with Fischer esterification being a common approach.

Fischer Esterification Protocol:

  • Reactants: 4-Aminobenzoic acid and n-pentanol are used as the primary reactants.

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is employed.

  • Reaction Conditions: The mixture of 4-aminobenzoic acid, excess n-pentanol, and the acid catalyst is heated under reflux.

  • Water Removal: The water produced during the reaction is removed to drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus.

  • Work-up: After the reaction is complete, the excess alcohol is removed, and the reaction mixture is neutralized.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

An alternative patented method involves the carbonylation of p-bromo-dimethylaniline in the presence of pentanol and a palladium catalyst.[6]

synthesis_workflow Reactants 4-Aminobenzoic Acid + n-Pentanol Reaction Esterification (Reflux) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Analysis Protocols
  • ¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a BRUKER AC-300 or a 500.134 MHz spectrometer.[3][5] The sample was dissolved in a deuterated solvent, such as DMSO-d6.[5]

  • Mass Spectrometry (GC-MS): GC-MS analysis was performed using a capillary column (e.g., VF-5MS, 30 m length, 0.25 mm diameter) with Helium as the carrier gas.[1] A temperature ramp from 60°C to 270°C was used.[1]

  • Infrared (IR) Spectroscopy: FTIR spectra were obtained using techniques such as a capillary cell for the melt (crystalline phase) or Attenuated Total Reflectance (ATR) for the neat sample on instruments like the Bruker Tensor 27 FT-IR.[3]

Potential Biological Activity

While specific biological activities for this compound are not extensively documented in the provided search results, its core structure, para-aminobenzoic acid (PABA), is a well-known building block for molecules with a wide range of therapeutic applications.[7] Derivatives of PABA have shown potential as anticancer, antibacterial, antiviral, antioxidant, and anti-inflammatory agents.[7] Some Schiff bases derived from PABA have demonstrated antibacterial activity against strains like Staphylococcus aureus and antifungal properties.[8][9] Given these precedents, this compound may be a candidate for investigation into similar biological activities.

References

physical and chemical properties of amyl p-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of Amyl p-Aminobenzoate and Related Alkyl Esters

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are a significant class of compounds in medicinal chemistry and drug discovery.[1] The structural versatility of the p-aminobenzoate core, which allows for modifications at both the amino and carboxyl groups, makes it an attractive scaffold for developing novel therapeutic agents.[1] These compounds are known for a wide range of pharmacological activities, including local anesthetic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Amyl p-aminobenzoate, as an ester of PABA, is part of this broader family. This technical guide provides a detailed overview of the core and its related short-chain alkyl esters, for which more extensive data is available. The information is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

The physicochemical properties of alkyl p-aminobenzoates vary with the length of the alkyl chain. While specific experimental data for amyl p-aminobenzoate is limited in the available literature, the properties of methyl, ethyl, and propyl esters provide a clear trend and basis for extrapolation.

Table 1: Physical and Chemical Properties of Alkyl p-Aminobenzoates

PropertyMethyl p-AminobenzoateEthyl p-Aminobenzoaten-Propyl p-Aminobenzoate
IUPAC Name methyl 4-aminobenzoate[4]ethyl 4-aminobenzoate[5]propyl 4-aminobenzoate
Synonyms p-Aminobenzoic acid methyl ester, 4-(Methoxycarbonyl)aniline[4][6]Benzocaine, Anesthesin[5][7]Propylparaben (related structure)
CAS Number 619-45-4[4][6]94-09-7[5][7]94-12-2[8]
Molecular Formula C₈H₉NO₂[4][6]C₉H₁₁NO₂[5][7]C₁₀H₁₃NO₂
Molecular Weight 151.16 g/mol [4][6]165.19 g/mol [5][7]179.22 g/mol
Melting Point 110-114 °C[6][9]89-92 °C[5][10]75-80 °C[8]
Boiling Point ~273 °C (est.)[11]172 °C at 17 torr[10]323.3 °C at 760 mmHg[8]
Density -1.17 g/cm³[10]1.102 g/cm³[8]

Table 2: Solubility Data of Alkyl p-Aminobenzoates

SolventMethyl p-AminobenzoateEthyl p-Aminobenzoate
Water Slightly soluble[9][11]Sparingly soluble (1g / 2500mL)[5][10]
Alcohol (Ethanol) Soluble[9][11]Soluble (1g / 5mL)[5][10]
Ether Soluble[9][11]Soluble (1g / 4mL)[5][10]
Chloroform -Soluble (1g / 2mL)[5][10]
Oils (Olive, Almond) -Soluble (approx. 1g / 40mL)[5]

The solubility of ethyl p-aminobenzoate has been studied in various alcohols, with solubility increasing with temperature. The dissolution process in these alcohols is reported to be endothermic and entropy-driven.[12]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of p-aminobenzoate esters.

  • UV-Vis Spectroscopy : In aqueous solutions, p-aminobenzoic acid and its esters exhibit absorption bands that are sensitive to pH.[13] The electronic transitions are typically π → π* and n → π*.[13]

  • Infrared (IR) Spectroscopy : The IR spectra of p-aminobenzoates show characteristic absorption bands for the amino group (N-H stretching), the carbonyl group of the ester (C=O stretching), and the aromatic ring.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum typically shows signals for the aromatic protons, the protons of the alkyl chain of the ester, and the amine protons.[16][17]

    • ¹³C NMR : The carbon NMR spectrum provides signals for the carbons in the aromatic ring, the carbonyl carbon, and the carbons of the alkyl ester group.[16][17]

Experimental Protocols

The synthesis of alkyl p-aminobenzoates is commonly achieved through Fischer esterification or by the reduction of the corresponding p-nitrobenzoate ester.

Protocol 1: Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.[1]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Heat the mixture to reflux for 60-75 minutes. The solid PABA should dissolve as the reaction progresses.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice water.[1]

  • While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8.[1]

  • Collect the resulting white precipitate (ethyl p-aminobenzoate) by vacuum filtration using a Büchner funnel.[1]

  • Wash the precipitate with cold water to remove any remaining salts.[1]

  • Dry the product completely.

  • Characterize the final product by determining its melting point and obtaining spectroscopic data (IR, NMR).

Protocol 2: Synthesis of Ethyl p-Aminobenzoate via Catalytic Reduction

This method involves the reduction of ethyl p-nitrobenzoate.[18]

Materials:

  • Ethyl p-nitrobenzoate

  • 95% Ethanol

  • Platinum oxide catalyst (PtO₂)

  • Hydrogen gas source

Procedure:

  • Dissolve ethyl p-nitrobenzoate in 95% ethanol in a catalytic reduction apparatus.

  • Add a catalytic amount of platinum oxide.

  • Shake the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been absorbed.[18]

  • Filter off the platinum catalyst.

  • Remove the ethanol from the filtrate by distillation.

  • Recrystallize the resulting solid from ether to obtain pure ethyl p-aminobenzoate.[18]

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification PABA p-Aminobenzoic Acid AcidCatalyst Add H₂SO₄ (Catalyst) PABA->AcidCatalyst Ethanol Ethanol Ethanol->AcidCatalyst Reflux Heat at Reflux (60-75 min) AcidCatalyst->Reflux Precipitate Precipitate in Ice Water Reflux->Precipitate Neutralize Neutralize with Na₂CO₃ Solution Filter Vacuum Filtration Neutralize->Filter Precipitate->Neutralize Wash Wash with Cold Water Filter->Wash Dry Dry Product Wash->Dry Product Ethyl p-Aminobenzoate Dry->Product

Caption: Workflow for the synthesis of ethyl p-aminobenzoate via Fischer esterification.

Logical_Relationship cluster_modifications Structural Modifications cluster_properties Resulting Properties PABA_Core p-Aminobenzoate (PABA) Core Structure Alkyl_Ester Alkyl Chain Length (R in -COOR) PABA_Core->Alkyl_Ester Amine_Sub Amine Group Substitution (-NHR') PABA_Core->Amine_Sub Ring_Sub Aromatic Ring Substitution PABA_Core->Ring_Sub Physicochemical Physicochemical Properties (Solubility, Lipophilicity) Alkyl_Ester->Physicochemical Biological Biological Activity (e.g., Anesthetic Potency) Amine_Sub->Biological Ring_Sub->Biological Physicochemical->Biological influences

Caption: Structure-property relationships in p-aminobenzoate derivatives.

Applications in Drug Development

PABA and its esters are foundational building blocks in the pharmaceutical industry.[2][19][20] Their derivatives have a wide array of therapeutic applications:

  • Local Anesthetics : Benzocaine (ethyl p-aminobenzoate) and procaine are well-known local anesthetics.[1] The length of the alkyl chain in p-aminobenzoate esters can influence their anesthetic activity.[21]

  • Antimicrobial Agents : As a precursor in the bacterial synthesis of folate, PABA's pathway is a target for sulfonamide antibiotics.[22]

  • Sunscreening Agents : The ability of the PABA structure to absorb UV radiation has led to its use in sunscreens.[2]

  • Broader Therapeutic Potential : Derivatives have been investigated for anticancer, anti-inflammatory, and antiviral activities, showcasing the versatility of the PABA scaffold.[2][3]

While there is no specific signaling pathway universally attributed to simple alkyl p-aminobenzoates, their biological effects are often related to their physical properties (like membrane interaction for anesthesia) or by acting as mimics or inhibitors in specific biochemical pathways, such as the folate synthesis pathway.[21][22]

References

The Solubility Profile of Pentyl 4-Aminobenzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and cosmetic formulations. Its solubility in various organic solvents is a critical parameter for process development, formulation design, and purification. This technical guide provides an in-depth overview of the expected solubility of this compound based on data from structurally similar compounds, outlines standard experimental protocols for solubility determination, and presents a visual representation of the experimental workflow.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound possesses both a polar amino group and a carboxyl group, as well as a nonpolar pentyl chain. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents. The solubility is also significantly influenced by temperature, with solubility generally increasing with a rise in temperature.

Expected Solubility of this compound

Esters of p-aminobenzoic acid, such as the ethyl and pentyl esters, are generally expected to be soluble in polar organic solvents. For instance, ethyl 4-aminobenzoate is soluble in ethanol, chloroform, and ether. Studies on ethyl p-aminobenzoate have shown that its solubility increases with temperature in various alcohols, with the highest solubility observed in methanol, followed by ethanol, n-propanol, n-butanol, isoamyl alcohol, and isobutyl alcohol.[1][2]

Similarly, p-aminobenzoic acid itself is soluble in polar organic solvents like methanol, ethanol, acetic acid, and ethyl acetate.[3][4] It is sparingly soluble in less polar solvents like benzene and practically insoluble in nonpolar solvents like petroleum ether.[4]

Based on these trends, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate). Due to the longer nonpolar pentyl chain compared to the ethyl group in ethyl 4-aminobenzoate, its solubility in less polar solvents might be slightly enhanced, while its solubility in highly polar solvents might be slightly reduced.

Table 1: Solubility Data for Structurally Similar Compounds

CompoundSolventTemperature (°C)Solubility
Ethyl p-aminobenzoateMethanol25Mole fraction solubility is highest among tested alcohols[1]
Ethyl p-aminobenzoateEthanol25High solubility[1]
Ethyl p-aminobenzoaten-Propanol25Moderate solubility[1]
Ethyl p-aminobenzoaten-Butanol25Moderate solubility[1]
Ethyl p-aminobenzoateIsoamyl alcohol25Lower solubility than in smaller alcohols[1]
Ethyl p-aminobenzoateIsobutyl alcohol25Lowest solubility among tested alcohols[1]
p-Aminobenzoic AcidMethanolNot SpecifiedHigh solubility[3]
p-Aminobenzoic AcidEthanolNot SpecifiedHigh solubility[3]
p-Aminobenzoic AcidAcetic AcidNot SpecifiedHigh solubility[3]
p-Aminobenzoic AcidEthyl AcetateNot SpecifiedSoluble[3][4]
p-Aminobenzoic Acid2-PropanolNot SpecifiedModerate solubility[3]
p-Aminobenzoic AcidAcetonitrileNot SpecifiedLower solubility[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.[5]

  • Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This is typically done in a thermostatically controlled shaker or water bath.

  • Phase Separation: Once equilibrium is achieved, the saturated solution is allowed to stand undisturbed to allow the undissolved solid to settle.

  • Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to prevent precipitation.

  • Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).

  • Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is then calculated and expressed in terms of mass per volume (e.g., g/L) or mole fraction.

Isothermal Shake-Flask Method

This is another common and reliable method for solubility measurement.

  • Mixture Preparation: A surplus of the solid solute is added to a known amount of the solvent in a series of flasks.

  • Equilibration: The flasks are sealed and placed in a constant-temperature shaker bath and agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium.

  • Filtration: After equilibration, the suspension is filtered through a membrane filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution. The filtration apparatus should be maintained at the same temperature as the experiment to avoid crystallization.

  • Analysis: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gas chromatography (GC).

  • Quantification: A calibration curve prepared with standard solutions of known concentrations is used to determine the concentration of this compound in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess Pentyl 4-aminobenzoate to solvent B Seal flasks A->B C Agitate in constant temperature shaker bath B->C D Allow to reach equilibrium (24-72 hours) C->D E Filter suspension through 0.45 µm filter D->E F Analyze filtrate using HPLC, UV-Vis, or GC E->F G Quantify concentration using calibration curve F->G

Isothermal Shake-Flask Solubility Determination Workflow

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong inference of its behavior can be drawn from the analysis of its structural analogs. It is expected to be soluble in a range of polar organic solvents, a critical piece of information for its application in drug development and other industries. The standardized experimental protocols outlined in this guide provide a robust framework for researchers to precisely determine the solubility of this compound in solvents relevant to their specific applications, thereby facilitating more efficient and effective formulation and process design.

References

The Biological Activity of Pentyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Pentyl 4-aminobenzoate, an ester of para-aminobenzoic acid (PABA), is a lipophilic molecule with anticipated biological activities analogous to other alkyl 4-aminobenzoates. While specific research on the pentyl ester is limited, its structural similarity to well-characterized compounds such as butyl 4-aminobenzoate and benzocaine (ethyl 4-aminobenzoate) suggests a strong potential for local anesthetic, antimicrobial, and cytotoxic properties. This technical guide consolidates the theoretical framework for these activities, provides detailed experimental protocols for their assessment, and presents quantitative data from closely related analogs to serve as a benchmark for future research. The primary mechanism of action as a local anesthetic is expected to involve the blockade of voltage-gated sodium channels in neuronal membranes. Furthermore, as a PABA derivative, it may exhibit antimicrobial and cytotoxic effects, warranting investigation for its potential in various therapeutic applications.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are a versatile class of compounds with a broad spectrum of biological activities. The esterification of the carboxyl group of PABA with various alcohols yields compounds with altered physicochemical properties, notably increased lipophilicity, which can significantly influence their biological effects. This compound, the pentyl ester of PABA, is expected to exhibit enhanced membrane permeability compared to its shorter-chain analogs, a characteristic that is crucial for its potential biological activities.

This guide provides an in-depth overview of the predicted biological activities of this compound, focusing on:

  • Local Anesthetic Activity: Inferred from the known mechanism of action of other PABA esters.

  • Antimicrobial Activity: Based on the established antimicrobial properties of PABA derivatives.

  • Cytotoxic Activity: A potential characteristic of this class of compounds.

Detailed experimental protocols are provided to facilitate the investigation of these activities, along with comparative quantitative data from related molecules to guide experimental design and data interpretation.

Predicted Biological Activities and Mechanisms of Action

Local Anesthetic Activity

The primary anticipated biological activity of this compound is local anesthesia. This is based on the well-established action of other alkyl 4-aminobenzoates, which function as voltage-gated sodium channel blockers.

Mechanism of Action: Local anesthetics reversibly block the initiation and conduction of nerve impulses by physically obstructing the voltage-gated sodium channels in the neuronal cell membrane. By binding to a receptor site within the channel, they prevent the influx of sodium ions that is necessary for membrane depolarization and the generation of an action potential. The increased lipophilicity of the pentyl chain is expected to enhance the potency and duration of action compared to shorter-chain esters.

Signaling Pathway: Sodium Channel Blockade

G cluster_membrane Neuronal Membrane cluster_extra Extracellular cluster_intra Intracellular Na_channel Voltage-Gated Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel->Na_channel_open Opens Na_channel_inactive Sodium Channel (Inactive State) Na_channel_open->Na_channel_inactive Inactivates Na_channel_blocked Blocked Sodium Channel Na_channel_open->Na_channel_blocked Blockade Na_channel_inactive->Na_channel Returns to resting state PABA_ester This compound PABA_ester->Na_channel_open Binds to open channel No_AP No Action Potential Na_channel_blocked->No_AP Prevents Na+ influx Depolarization Depolarizing Stimulus Depolarization->Na_channel Initiates opening

Figure 1. Signaling pathway of local anesthetic action.

Antimicrobial Activity

Derivatives of PABA are known to possess antimicrobial properties. This is often attributed to their ability to interfere with the folate synthesis pathway in microorganisms, which is essential for their growth and replication.

Mechanism of Action: Many microorganisms synthesize their own folic acid, using PABA as a key precursor. PABA analogs can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for this pathway. By blocking folate synthesis, these compounds inhibit microbial growth.

Cytotoxic Activity

Certain derivatives of PABA have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity are diverse and may involve the induction of apoptosis, inhibition of cell proliferation, or other cellular processes. The lipophilic nature of this compound may facilitate its entry into cells, potentially enhancing its cytotoxic potential.

Quantitative Data Summary

Table 1: Comparative Local Anesthetic Activity of Alkyl 4-aminobenzoates

CompoundAlkyl ChainRelative Potency (vs. Procaine)Duration of ActionReference
Ethyl 4-aminobenzoate (Benzocaine)Ethyl (C2)0.5 - 1Short[1]
Propyl 4-aminobenzoatePropyl (C3)2 - 3Moderate[1]
Butyl 4-aminobenzoate (Butamben)Butyl (C4)8 - 10Long[1][2]
This compound Pentyl (C5) (Predicted) > 10 (Predicted) Long -

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of PABA Derivatives

CompoundOrganismMIC (µg/mL)Reference
PABA Schiff Base Derivative 1Staphylococcus aureus15.62[3]
PABA Schiff Base Derivative 2Escherichia coli62.5[3]
PABA Schiff Base Derivative 3Candida albicans7.81[3]
This compound VariousTo be determined -

Table 3: Comparative Cytotoxic Activity (IC50, µM) of PABA Derivatives

CompoundCell LineIC50 (µM)Reference
PABA Schiff Base Derivative AHepG2 (Liver Cancer)15.0[3]
PABA Acrylamide Analog BMCF-7 (Breast Cancer)1.83[4]
PABA Acrylamide Analog CHepG2 (Liver Cancer)(Superior to Colchicine)[4]
This compound VariousTo be determined -

Experimental Protocols

In Vitro Assessment of Local Anesthetic Activity

A common in vitro method to assess local anesthetic activity is the frog sciatic nerve block model.

Experimental Workflow: Frog Sciatic Nerve Block Assay

G start Start dissect Dissect frog sciatic nerve start->dissect mount Mount nerve in a nerve chamber dissect->mount stimulate_initial Apply electrical stimulus (pre-drug) mount->stimulate_initial record_initial Record compound action potential (CAP) stimulate_initial->record_initial apply_drug Apply this compound solution record_initial->apply_drug stimulate_post Apply electrical stimulus (post-drug at time intervals) apply_drug->stimulate_post record_post Record CAP stimulate_post->record_post analyze Analyze reduction in CAP amplitude record_post->analyze end End analyze->end

Figure 2. Workflow for in vitro local anesthetic assay.

Detailed Methodology:

  • Preparation of Animal: A healthy adult frog is pithed and the sciatic nerve is carefully dissected.

  • Nerve Mounting: The isolated nerve is mounted in a nerve chamber with stimulating and recording electrodes.

  • Initial Stimulation: A baseline compound action potential (CAP) is recorded by applying a supramaximal electrical stimulus.

  • Drug Application: The nerve is bathed in a Ringer's solution containing a specific concentration of this compound.

  • Post-Drug Stimulation: Electrical stimuli are applied at regular intervals, and the resulting CAPs are recorded.

  • Data Analysis: The percentage decrease in the amplitude of the CAP is calculated to determine the extent of the nerve block. The time to achieve a complete block and the time for recovery after washing out the drug are also measured.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Experimental Workflow: Broth Microdilution Assay

G start Start prepare_drug Prepare serial dilutions of This compound in a 96-well plate start->prepare_drug prepare_inoculum Prepare standardized microbial inoculum (0.5 McFarland standard) prepare_drug->prepare_inoculum inoculate Inoculate each well with the microbial suspension prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (microbial growth) incubate->read_results determine_mic Determine the MIC (lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 3. Workflow for antimicrobial susceptibility testing.

Detailed Methodology:

  • Preparation of Drug Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][7]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Experimental Workflow: MTT Cytotoxicity Assay

G start Start seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells incubate_drug Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate_drug add_mtt Add MTT solution to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4. Workflow for in vitro cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours.[9]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

This compound is a promising yet understudied derivative of PABA. Based on the established biological activities of its structural analogs, it is highly likely to possess local anesthetic, antimicrobial, and cytotoxic properties. The increased lipophilicity conferred by the pentyl group may enhance its potency and duration of action. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic investigation of this compound's biological profile. Further research is warranted to fully elucidate its therapeutic potential and to establish a comprehensive understanding of its mechanisms of action.

References

An In-depth Technical Guide to the Derivatives of 4-Aminobenzoic Acid (PABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-aminobenzoic acid (PABA) derivatives. PABA, a versatile building block, has been extensively modified to generate a wide array of compounds with significant pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] This document details the synthetic methodologies, summarizes the quantitative biological data, and outlines the experimental protocols for the evaluation of these derivatives.

Synthesis of 4-Aminobenzoic Acid Derivatives

The structural versatility of PABA, with its reactive amino and carboxyl groups, allows for a variety of chemical modifications to produce esters, amides, Schiff bases, and other derivatives.[1]

Synthesis of PABA Esters

PABA esters are commonly synthesized through Fischer esterification, where PABA is reacted with an alcohol in the presence of an acid catalyst, typically sulfuric acid. The mixture is usually heated under reflux to drive the reaction to completion.

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-aminobenzoate)

  • Dissolution: In a round-bottom flask, dissolve 1.2 g of PABA in 12 mL of absolute ethanol with stirring.

  • Acidification: Slowly add 1.0 mL of concentrated sulfuric acid to the mixture. A precipitate may form.

  • Reflux: Heat the mixture to reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

  • Neutralization: After cooling to room temperature, pour the reaction mixture into ice water and slowly add a 10% sodium carbonate solution until the pH is approximately 8 to neutralize the excess acid.

  • Isolation and Purification: The resulting precipitate (benzocaine) is collected by vacuum filtration, washed with cold water, and can be recrystallized from ethanol to yield the pure ester.

Synthesis of PABA Amides

Amide derivatives of PABA can be prepared by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a PABA Amide Derivative

  • Protection of the Amino Group: The amino group of PABA is first protected, for instance, by conversion to its hydrochloride salt to prevent self-polymerization.

  • Formation of the Acid Chloride: The carboxylic acid is converted to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂).

  • Amidation: The resulting acid chloride is then reacted with the desired amine in an appropriate solvent, such as ether, to form the amide.

  • Purification: The crude amide is purified by recrystallization.

Synthesis of PABA Schiff Bases

Schiff bases (imines) are synthesized by the condensation reaction between the amino group of PABA and an aldehyde or ketone, often in the presence of an acid catalyst.

Experimental Protocol: Synthesis of a PABA Schiff Base

  • Mixing Reactants: Dissolve 4-aminobenzoic acid in methanol.

  • Addition of Aldehyde: Add an equimolar amount of the desired aldehyde to the solution.

  • Reaction: The mixture is typically refluxed for several hours.

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.

A general overview of the synthetic pathways for PABA derivatives is illustrated in the diagram below.

Synthesis_Pathways PABA 4-Aminobenzoic Acid (PABA) Ester PABA Ester PABA->Ester Alcohol, H+ Amide PABA Amide PABA->Amide 1. SOCl2 2. Amine SchiffBase PABA Schiff Base PABA->SchiffBase Aldehyde or Ketone Folate_Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase Pteridine->DHPS PABA PABA PABA->DHPS PABA_analog PABA Derivative (Inhibitor) PABA_analog->DHPS Competitive Inhibition DHF Dihydropteroic Acid DHPS->DHF Catalysis Folate Folic Acid Synthesis DHF->Folate Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Synthesis Synthesis of PABA Derivative Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Anticancer Cytotoxicity Assays (MTT) Characterization->Anticancer AntiAlzheimer Enzyme Inhibition Assays (Cholinesterase) Characterization->AntiAlzheimer Antiviral Antiviral Assays Characterization->Antiviral Data_Analysis Data Analysis and SAR Studies Antimicrobial->Data_Analysis Determine MIC Anticancer->Data_Analysis Determine IC50 AntiAlzheimer->Data_Analysis Determine IC50/Ki Antiviral->Data_Analysis Determine EC50/IC50

References

Aminobenzoate Esters: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminobenzoate esters are a versatile class of organic compounds characterized by an ester group and an amino group attached to a benzene ring. Their structural features, including the ability to undergo modifications at both the amino and carboxyl groups, make them crucial building blocks and active ingredients in a wide array of scientific and industrial fields.[1] Para-aminobenzoic acid (PABA), the parent molecule, is a key intermediate in the synthesis of folic acid in many organisms and serves as a foundational scaffold for numerous derivatives.[1][2] This technical guide provides an in-depth exploration of the core research applications of aminobenzoate esters, focusing on their roles as local anesthetics, dermatological agents, corrosion inhibitors, and versatile intermediates in organic synthesis and drug development. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.

Application in Local Anesthetics

Esters of para-aminobenzoic acid (PABA) were among the first classes of local anesthetics to be developed, with benzocaine (ethyl 4-aminobenzoate) being a prominent example synthesized as early as 1890.[3][4] These compounds function by reversibly blocking nerve impulse conduction, providing temporary pain relief in localized areas.[3]

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for aminobenzoate ester anesthetics involves the blockade of voltage-gated sodium channels in the neuronal membrane.[3][5] Nerve impulses, or action potentials, are propagated by the influx of sodium ions (Na+) through these channels, which leads to depolarization of the nerve membrane.[5] Aminobenzoate esters, being weak bases, can exist in both an uncharged (lipophilic) and a charged (hydrophilic) form. The uncharged base diffuses across the nerve sheath and cell membrane into the neuron's axoplasm. Inside the cell, it re-equilibrates, and the protonated, charged form binds to a specific receptor site within the sodium channel, stabilizing it in an inactivated state.[5][6] This prevents the channel from opening, blocks the influx of sodium ions, and thereby halts the transmission of pain signals.[5]

LocalAnestheticMechanism cluster_Neuron Neuronal Axon cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Axoplasm) NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Blocked Na+ Channel (Blocked) Na_ion_in Na+ NoSignal Signal Blocked NaChannel_Blocked->NoSignal Prevents Na+ Influx Receptor PainSignal Pain Signal (Nerve Impulse) PainSignal->NaChannel_Open Depolarizes Membrane Na_ion_out Na+ Na_ion_out->NaChannel_Open Influx Na_ion_out->NaChannel_Blocked Influx Blocked Benzocaine_charged Benzocaine (Charged Form) Benzocaine_charged->NaChannel_Blocked Binds to Receptor Site Benzocaine_uncharged Benzocaine (Uncharged Form) Benzocaine_uncharged->Benzocaine_charged Diffuses into cell & protonates

Figure 1: Mechanism of sodium channel blockade by Benzocaine.
Pharmacokinetic Properties and Allergic Potential

The clinical effectiveness of local anesthetics is determined by their physicochemical properties, such as lipid solubility and pKa.[6] While detailed comparative data for a wide range of aminobenzoate esters is sparse, the general structure-activity relationship shows that increased lipid solubility enhances potency.[6]

Amino ester local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7][8] This rapid metabolism results in a shorter duration of action compared to amide-type anesthetics.[6] A significant consequence of this metabolic pathway is the production of para-aminobenzoic acid (PABA), a molecule known to be responsible for allergic reactions in a subset of the population.[6][9] This potential for allergenicity is a key consideration in their clinical use.[9]

Table 1: Physicochemical and Pharmacokinetic Properties of Select Ester Local Anesthetics

CompoundpKaProtein Binding (%)Onset of ActionDuration of ActionMetabolism
Procaine 8.96FastShort (15-30 min)Plasma pseudocholinesterase
Chloroprocaine 8.7-Very FastShort (15-30 min)Plasma pseudocholinesterase
Tetracaine 8.576SlowLong (2-3 hours)Plasma pseudocholinesterase
Benzocaine 3.56Fast (Topical)Short (10-20 min)Plasma pseudocholinesterase

Note: Data compiled from various sources for illustrative comparison. Specific values may vary based on experimental conditions.

Application in Dermatological Formulations (Sunscreens)

Para-aminobenzoic acid (PABA) and its ester derivatives were among the first organic compounds widely incorporated into sunscreen formulations due to their strong ability to absorb ultraviolet B (UVB) radiation, the primary cause of sunburn.[10][11] Although the use of PABA itself has declined due to concerns about photosensitivity and its tendency to stain clothing, its derivatives like Padimate O (2-ethylhexyl p-dimethylaminobenzoate) are still in use.[11][12]

Mechanism of UV Absorption

Organic UV filters like aminobenzoate esters protect the skin by absorbing high-energy UV radiation.[13] Their aromatic structure and electron-dense bonds allow them to absorb UV photons, which excites electrons to a higher energy state.[13] The molecule then dissipates this energy, often as heat, and returns to its ground state, preventing the UV radiation from reaching and damaging skin cells.[13] However, the photodynamics of PABA can be complex; upon excitation in aqueous solutions, it can form a long-lived triplet state capable of damaging nucleic acids, raising concerns about its photoprotective efficacy.

Table 2: UV Absorption Characteristics of PABA and its Esters

CompoundCommon NameAbsorption Maxima (λmax)UV Range
p-Aminobenzoic acid PABA194 nm, 226 nm, 278 nm[14]UVB
Ethyl 4-aminobenzoate Benzocaine~290-310 nmUVB
2-Ethylhexyl p-dimethylaminobenzoate Padimate O~310 nmUVB
Amyl p-dimethylaminobenzoate Padimate ANot specifiedUVB

Note: λmax values can vary depending on the solvent and formulation.[15][16]

Experimental Protocol: Measuring UV-Vis Absorption Spectrum

This protocol outlines a general method for determining the UV absorption characteristics of a sunscreen agent, essential for evaluating its efficacy as a UV filter.

Objective: To determine the wavelength of maximum absorbance (λmax) of an aminobenzoate ester in a suitable solvent.

Materials:

  • Aminobenzoate ester sample

  • Ethanol or other suitable UV-transparent solvent

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the aminobenzoate ester and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

  • Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place them in the reference and sample holders and run a baseline scan over the desired wavelength range (e.g., 250 nm to 400 nm) to zero the instrument.[15]

  • Sample Measurement: Replace the solvent in the sample cuvette with the working solution of the aminobenzoate ester.

  • Spectrum Acquisition: Scan the sample over the same wavelength range. The spectrophotometer will record the absorbance at each wavelength.

  • Data Analysis: Identify the wavelength at which the highest absorbance occurs. This is the λmax. The shape of the spectrum indicates the range of UV radiation (UVA or UVB) the compound absorbs.[15]

Application as Corrosion Inhibitors

Aminobenzoic acid and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals, including mild steel and copper, in acidic environments.[17][18] Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[19]

Mechanism of Inhibition

The inhibition mechanism involves the adsorption of the aminobenzoate molecules onto the metal surface. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring.[19][20] The inhibitor molecules can displace water molecules and other corrosive species from the metal surface. The carboxyl group can form chemical bonds with the positively charged metal surface, while the aromatic ring provides a larger surface coverage area, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[17][19] This type of inhibitor, which affects both electrochemical processes, is known as a mixed-type inhibitor.[19][21]

Figure 2: Adsorption mechanism of aminobenzoate esters as corrosion inhibitors.
Corrosion Inhibition Efficiency Data

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined using electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), or by weight loss measurements.[19][22]

Table 3: Corrosion Inhibition Efficiency of Aminobenzoic Acid Derivatives

InhibitorMetalCorrosive MediumInhibitor Conc.TechniqueInhibition Efficiency (IE%)
p-Aminobenzoic acid Iron1 M HCl250 mg/LPolarization>90% (for polymer)[19]
o/m/p-Aminobenzoic acid Mild SteelHClNot specifiedTheoreticalIsomeric effect observed[17]
2-Aminobenzothiazole AA6061-T6 Alloy0.5 M HCl1 x 10⁻³ MElectrochemical90%[22][23]
2-Aminobenzothiazole AA6061-SiC Composite0.5 M HCl1 mMElectrochemical84%[24]

Note: Inhibition efficiency is highly dependent on the inhibitor concentration, temperature, and the specific metal/acid system.[19][21]

Application in Organic Synthesis and Drug Development

Due to their bifunctional nature, aminobenzoate esters are invaluable starting materials and intermediates in organic synthesis.[1] They serve as "building blocks" for constructing more complex molecules with a wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][25]

PABA_Derivatives cluster_DrugClasses Therapeutic Applications PABA p-Aminobenzoic Acid (PABA) & Esters Anesthetics Local Anesthetics (e.g., Benzocaine, Procaine) PABA->Anesthetics Esterification Antimicrobials Antimicrobials (e.g., Sulfonamides - structural analogs) PABA->Antimicrobials Bioisosteric Replacement Anticancer Anticancer Agents (e.g., Folate Antagonists like Methotrexate) PABA->Anticancer Biosynthetic Precursor Sunscreens Sunscreens (e.g., Padimate O) PABA->Sunscreens Esterification/ Derivatization PEGylation PEGylation Reagents (for Therapeutic Proteins) PABA->PEGylation Functionalization Handle

Figure 3: PABA esters as a central scaffold in drug development.
Fischer Esterification for Benzocaine Synthesis

A classic and widely used method for preparing aminobenzoate esters is the Fischer esterification of the corresponding aminobenzoic acid.[4][26] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of alcohol. The equilibrium is driven towards the product ester by using the alcohol as the solvent or by removing the water formed during the reaction.[26]

FischerEsterificationWorkflow Reactants Reactants: - p-Aminobenzoic Acid - Ethanol (excess) - H₂SO₄ (catalyst) Reflux Reflux Reactants->Reflux Heat for 60-75 min Cooling Cooling Reflux->Cooling Cool to Room Temp. Neutralization Neutralization (add Na₂CO₃ solution) Cooling->Neutralization Add to ice water Precipitation Precipitation of Benzocaine Neutralization->Precipitation pH > 8 Filtration Vacuum Filtration & Washing Precipitation->Filtration Collect Crude Product Product Final Product: Ethyl p-Aminobenzoate (Benzocaine) Filtration->Product Dry

Figure 4: Experimental workflow for the synthesis of Benzocaine.
Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol is based on the Fischer esterification method.[26][27]

Objective: To synthesize ethyl p-aminobenzoate from p-aminobenzoic acid and ethanol.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

  • Round-bottom flask, reflux condenser, heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders

  • Vacuum filtration apparatus (e.g., Büchner or Hirsch funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Add a magnetic stir bar and stir until the solid dissolves.[26]

  • Acid Catalysis: Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate of the p-aminobenzoic acid hydrogen sulfate salt is expected to form.[26]

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cold water through it. Heat the mixture to a gentle reflux using a heating mantle and stir for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[26]

  • Work-up and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[26]

  • While stirring the aqueous mixture, add the 10% sodium carbonate solution dropwise. Continue adding until gas evolution (CO₂) ceases and the pH of the solution is basic (approximately pH 8 or higher).[26][27]

  • Isolation: As the acid is neutralized, the ethyl p-aminobenzoate product will precipitate as a white solid.[27]

  • Purification: Collect the crude product by vacuum filtration. Wash the solid in the funnel with several portions of cold water to remove any remaining salts.[26][27]

  • Drying: Allow the product to air dry completely. The melting point of pure ethyl p-aminobenzoate is 88–90 °C.[4][28] Further purification can be achieved by recrystallization from ethanol or ether.[29]

Application in Bioconjugation: PEGylation

Aminobenzoate esters of polyethylene glycol (PEG) have emerged as promising reagents for the chemical modification of therapeutic proteins, a process known as PEGylation. This modification can improve the therapeutic properties of proteins, such as increasing their stability and circulation half-life. These specialized aminobenzoate esters are designed to be highly reactive and stable, enabling targeted conjugation to specific amino acid residues (like histidine and tyrosine) on the protein surface. For instance, interferon α-2b conjugates prepared with these reagents have shown activity comparable to commercial products.

References

Methodological & Application

Application Notes and Protocols for the Purification of Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pentyl 4-aminobenzoate, a key intermediate in various research and development applications. Achieving high purity of this compound is critical for ensuring reliable experimental outcomes and meeting regulatory standards in drug development. The following sections detail common purification techniques, including recrystallization, column chromatography, and acid-base extraction, complete with experimental protocols and data for practical application.

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of this compound in Various Solvents

SolventPolarityExpected Solubility at Room Temperature (25°C)Expected Solubility at Elevated TemperaturesNotes
WaterHighSparingly soluble to insolubleSlightly solubleThe presence of the non-polar pentyl chain significantly reduces aqueous solubility.
MethanolHighModerately solubleHighly solubleGood candidate for single-solvent recrystallization.
EthanolHighModerately solubleHighly solubleAnother good candidate for single-solvent recrystallization.[2]
Ethyl AcetateMediumSolubleHighly solubleOften used as a solvent for extraction and chromatography.
DichloromethaneMediumSolubleHighly solubleA versatile solvent for both dissolution and chromatography.
HexaneLowSparingly solubleModerately solubleCan be used as an anti-solvent in recrystallization.

Purification Techniques

The primary methods for purifying crude this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

This method is suitable when a solvent can be identified that dissolves the compound well when hot but poorly when cold.

Experimental Protocol:

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Diagram 1: Single-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G G A Dissolve Crude Product in 'Solvent' B Add 'Anti-Solvent' until Turbidity A->B C Warm to Clarify B->C D Slow Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent Mixture E->F G Dry Crystals F->G G A Prepare Silica Gel Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions and Evaporate Solvent F->G G cluster_0 Crude Mixture in Organic Solvent cluster_1 Wash with Aqueous Base (e.g., NaHCO3) cluster_2 Wash with Aqueous Acid (e.g., HCl) A This compound (Basic) + Acidic Impurity + Neutral Impurity B Organic Layer: This compound + Neutral Impurity A->B C Aqueous Layer: Deprotonated Acidic Impurity A->C D Organic Layer: Neutral Impurity B->D E Aqueous Layer: Protonated this compound B->E

References

Application Notes and Protocols for the Quantification of Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-aminobenzoate is an organic compound with potential applications in the pharmaceutical and cosmetic industries. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and research purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry. The methodologies are based on established analytical principles for similar compounds, such as benzocaine (ethyl 4-aminobenzoate) and procaine (2-(diethylamino)ethyl 4-aminobenzoate), and have been adapted for the specific analysis of the pentyl ester.

Analytical Methods Overview

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity for the quantification of this compound in various matrices.

  • Gas Chromatography (GC-FID): GC is suitable for volatile and thermally stable compounds. For this compound, it provides excellent separation and quantification, particularly in less complex matrices.

  • UV-Vis Spectrophotometry: This method is a simple and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. It is often used for the analysis of pure substances or simple formulations.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The data is based on validated methods for structurally similar compounds like 4-aminobenzoic acid and its ethyl ester and serves as a reference for the expected performance for this compound.

Analytical MethodAnalyteLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)
HPLC-UV p-Aminobenzoic Acid---5.7 - 19.56 µg/mL[1]
Spectrophotometry p-Aminobenzoic Acid-0.25 - 7 µg/mL--1.67 µg/mL[1]

Note: Data for p-Aminobenzoic Acid is presented as a surrogate for this compound due to structural similarity. RSD refers to Relative Standard Deviation.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from established procedures for the analysis of other 4-aminobenzoate esters.[2][3][4][5]

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic Acid (HPLC grade)[2]

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), adjusted to pH 3.0 with phosphoric acid. The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[4]

1.3. Standard Solution Preparation

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in the mobile phase and dilute to volume. This yields a stock solution of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

1.4. Sample Preparation

  • For liquid samples, accurately dilute a known volume of the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • For solid or semi-solid samples, accurately weigh a portion of the sample, dissolve or extract it with a suitable solvent (e.g., mobile phase), and then dilute as necessary.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

1.5. Analysis

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

1.6. System Suitability

  • Tailing Factor: Should be less than 2.0.

  • Theoretical Plates: Should be greater than 2000.

  • Relative Standard Deviation (RSD) for replicate injections: Should be less than 2.0%.

HPLC_Workflow prep_mobile Prepare Mobile Phase (Acetonitrile:Water, pH 3.0) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solutions (1-100 µg/mL) inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample equilibrate->inject_std equilibrate->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify this compound gen_calib->quantify inject_sample->quantify

Figure 1. HPLC-UV analysis workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is based on general GC methods for the analysis of similar aromatic esters.[2][6]

2.1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Nitrogen or Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

2.2. Chromatographic Conditions

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas Flow Rate: 1.5 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

2.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to cover the desired concentration range.

2.4. Sample Preparation

  • Dissolve or dilute the sample in ethyl acetate to a concentration within the calibration range.

  • Ensure the sample is free of non-volatile residues that could contaminate the GC system.

2.5. Analysis

  • Inject the standard solutions to create a calibration curve.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

GC_Workflow prep_std Prepare Standard Solutions in Ethyl Acetate inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions in Ethyl Acetate inject_sample Inject Sample Solutions prep_sample->inject_sample setup_gc Set Up GC-FID (Temperatures, Flow Rate) setup_gc->inject_std setup_gc->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib quantify Quantify this compound gen_calib->quantify inject_sample->quantify

Figure 2. GC-FID analysis workflow for this compound.

UV-Vis Spectrophotometry

This method is suitable for the rapid quantification of this compound in simple matrices where interfering substances are absent.[7]

3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol or Methanol (spectroscopic grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

3.2. Determination of Absorption Maximum (λmax)

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., ethanol).

  • Scan the solution in the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar compounds like ethyl 4-aminobenzoate, the λmax is around 294 nm.

3.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.

  • From the stock solution, prepare a series of calibration standards with concentrations appropriate for generating a linear calibration curve (e.g., 1-10 µg/mL).

3.4. Sample Preparation

  • Accurately weigh or measure the sample and dissolve or dilute it in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Ensure the final solution is clear and free of particulates.

3.5. Analysis

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the predetermined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using their measured absorbance.

UVVis_Workflow det_lambda Determine λmax of This compound measure_std Measure Absorbance of Standards det_lambda->measure_std measure_sample Measure Absorbance of Samples det_lambda->measure_sample prep_std Prepare Standard Solutions prep_std->measure_std prep_sample Prepare Sample Solutions prep_sample->measure_sample gen_calib Generate Calibration Curve measure_std->gen_calib quantify Quantify this compound gen_calib->quantify measure_sample->quantify

Figure 3. UV-Vis spectrophotometry workflow for this compound.

Method Validation

All analytical methods should be validated to ensure they are suitable for their intended purpose.[8][9] Key validation parameters to consider include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

These protocols provide a solid foundation for the development and implementation of analytical methods for the quantification of this compound. It is recommended that each laboratory verifies the performance of these methods with their own equipment and samples.

References

Application Note: High-Performance Liquid Chromatography Method Development for the Analysis of Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pentyl 4-aminobenzoate. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound. The protocol outlines a systematic approach to method development, including initial parameter selection, optimization of chromatographic conditions, and data interpretation.

Introduction

This compound is an organic compound, an ester of 4-aminobenzoic acid and pentanol. Like other structurally related p-aminobenzoic acid (PABA) esters, it finds applications in various industries, including cosmetics as a UV filtering agent and in the pharmaceutical industry as a potential active pharmaceutical ingredient or intermediate. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. HPLC is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note describes a systematic approach to developing an efficient RP-HPLC method for this analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂[3][4][5]
Molecular Weight207.27 g/mol [3][6]
IUPAC NameThis compound[3]
CAS Number13110-37-7[3][4]
UV AbsorptionPABA derivatives absorb UV radiation in the range of 290-320 nm.[7] Ethyl 4-aminobenzoate, a related compound, exhibits an absorption maximum at 310 nm.[8]SIELC Technologies[9]
PolarityAs an ester with a significant alkyl chain, this compound is a relatively non-polar, hydrophobic compound, making it well-suited for reversed-phase HPLC.Inferred

Experimental Protocol: HPLC Method Development

This protocol outlines a systematic approach to developing a robust RP-HPLC method for this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column is recommended as a starting point due to the non-polar nature of the analyte. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Chemicals:

    • This compound reference standard (purity >98%)

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • HPLC grade water (e.g., Milli-Q or equivalent)

    • Buffers (e.g., phosphate, acetate) if pH control is necessary.

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent like methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and sensitivity assessment (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent (acetonitrile or methanol) and aqueous phase in the desired ratios. Degas the mobile phase before use.

Initial Chromatographic Conditions (Starting Point)

Based on the properties of this compound and general principles of RP-HPLC, the following starting conditions are proposed:

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of this compound makes it suitable for a non-polar stationary phase like C18.[1]
Mobile Phase Acetonitrile:Water (70:30, v/v)A high percentage of organic solvent is chosen due to the expected hydrophobicity of the pentyl ester. Acetonitrile is often a good starting choice.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength 310 nmBased on the UV absorbance of the structurally similar ethyl 4-aminobenzoate.[8] A full UV scan (200-400 nm) of the analyte is recommended to determine the optimal wavelength.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Method Optimization Strategy

The goal of optimization is to achieve a sharp, symmetrical peak with a reasonable retention time and good resolution from any potential impurities or degradants.

3.4.1. Optimization of Mobile Phase Composition (Isocratic Elution)

Vary the ratio of the organic solvent (acetonitrile) to the aqueous phase to achieve the desired retention time.

Acetonitrile:Water (v/v)Expected Outcome on Retention Time
80:20Shorter
70:30(Starting Point)
60:40Longer
50:50Much Longer

3.4.2. Evaluation of Organic Solvent Type

Compare the peak shape and selectivity using methanol as the organic modifier. Sometimes, changing the organic solvent can improve peak symmetry.

Mobile PhaseObservations to Record
Acetonitrile:Water (optimized ratio)Retention time, peak asymmetry, theoretical plates
Methanol:Water (adjusted ratio for similar retention)Retention time, peak asymmetry, theoretical plates

3.4.3. Gradient Elution for Complex Samples

If the sample contains impurities with a wide range of polarities, a gradient elution may be necessary. A typical scouting gradient could be:

Time (min)% Acetonitrile% Water
05050
15955
20955
215050
255050

3.4.4. Optimization of Flow Rate and Temperature

  • Flow Rate: Can be adjusted (e.g., 0.8 - 1.2 mL/min) to fine-tune retention time and resolution.

  • Temperature: Increasing the column temperature (e.g., to 35 or 40 °C) can sometimes improve peak shape and reduce viscosity, leading to lower backpressure.

Data Presentation and System Suitability

All quantitative data should be summarized in tables for easy comparison. The following table presents hypothetical results from the mobile phase optimization experiments.

Table 1: Effect of Mobile Phase Composition on Chromatographic Performance (Hypothetical Data)

Mobile Phase (ACN:Water, v/v)Retention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs) with Impurity X
80:202.51.285001.2
70:304.81.192001.8
60:408.21.098002.5

System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Tf)≤ 1.5
Theoretical Plates (N)> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Resolution (Rs) between analyte and closest eluting peak> 1.5

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the HPLC method development process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Verification A Define Analytical Goal B Review Analyte Properties (this compound) A->B C Select Column and Initial Conditions B->C D Optimize Mobile Phase (Organic Solvent Ratio) C->D E Evaluate Organic Solvent Type (ACN vs. MeOH) D->E F Develop Gradient (if needed) E->F G Fine-tune Flow Rate & Temperature F->G H Perform System Suitability Tests G->H I Check for Robustness H->I J Finalize Method Parameters I->J

Caption: Workflow for HPLC Method Development.

Relationship of Chromatographic Parameters

This diagram shows the relationship between key chromatographic parameters and their effect on the separation.

G cluster_0 Adjustable Parameters cluster_1 Performance Metrics MobilePhase Mobile Phase Composition Retention Retention Time MobilePhase->Retention Strongly Affects Resolution Resolution MobilePhase->Resolution FlowRate Flow Rate FlowRate->Retention Efficiency Efficiency (Plate Count) FlowRate->Efficiency Temperature Temperature Temperature->Retention PeakShape Peak Shape (Asymmetry) Temperature->PeakShape Column Column Chemistry Column->Retention Strongly Affects Column->Resolution Column->PeakShape

Caption: Interplay of HPLC Parameters.

Conclusion

This application note provides a detailed and systematic protocol for the development of a robust RP-HPLC method for the analysis of this compound. By following the outlined steps, from understanding the analyte's properties to systematically optimizing the chromatographic conditions, researchers can develop a reliable and efficient analytical method suitable for their specific needs. The provided starting conditions serve as a strong foundation for further optimization, and the workflow diagrams offer a clear visual guide to the method development process.

References

Application Notes and Protocols for the GC-MS Analysis of Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl 4-aminobenzoate, an ester of p-aminobenzoic acid (PABA), finds applications in various industries, including cosmetics as a UV filter and in the synthesis of other organic compounds. Accurate and sensitive quantification of this compound is crucial for quality control, formulation development, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like this compound, offering high resolution and specific detection.

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A critical step in the GC-MS analysis of polar compounds like aromatic amines can be derivatization to improve chromatographic peak shape and thermal stability.[1] However, for the esterified this compound, direct analysis is often feasible. The following protocol outlines a general procedure that can be adapted and optimized for specific matrices.

Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound from various sample matrices.

Reagents and Materials:

  • This compound standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate, anhydrous

  • Sample matrix (e.g., cosmetic formulation, reaction mixture)

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Weighing/Aliquoting: Accurately weigh or pipette a known amount of the sample into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add a suitable volume of dichloromethane to the sample, vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve a clear separation of the organic and aqueous (if present) layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • Transfer: Transfer the concentrated extract into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix. A non-polar column is recommended for the analysis of this compound.[2]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature: 100 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 amu (full scan)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay5 minutes

Data Presentation

The analysis of this compound by GC-MS will yield characteristic data points that are essential for its identification and quantification.

Table 2: Quantitative Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₁₇NO₂[2]
Molecular Weight207.27 g/mol [2]
Kovats Retention Index (non-polar column)~1939[2]
Quantifier Ion (m/z)137
Qualifier Ion 1 (m/z)120
Qualifier Ion 2 (m/z)207 (M⁺)
Limit of Detection (LOD)0.1 - 5.0 ng/mL
Limit of Quantification (LOQ)0.5 - 15.0 ng/mL

Note: LOD and LOQ values are estimates based on typical performance for aromatic amines and should be experimentally determined for the specific matrix and instrumentation.

Mandatory Visualization

The following diagrams illustrate the key processes in the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Aliquot Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (Dichloromethane) Add_IS->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Concentration Solvent Evaporation Drying->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for GC-MS analysis.

signaling_pathway Analyte This compound (in sample matrix) Extracted_Analyte Extracted Analyte (in organic solvent) Analyte->Extracted_Analyte Extraction Vaporized_Analyte Vaporized Analyte (in GC inlet) Extracted_Analyte->Vaporized_Analyte Injection & Vaporization Separated_Analyte Separated Analyte (eluting from column) Vaporized_Analyte->Separated_Analyte Chromatography Molecular_Ion Molecular Ion (M⁺) [C₁₂H₁₇NO₂]⁺ m/z = 207 Separated_Analyte->Molecular_Ion Ionization Fragment_Ion_1 Fragment Ion 1 [C₇H₇NO₂]⁺ m/z = 137 Molecular_Ion->Fragment_Ion_1 Fragmentation Fragment_Ion_2 Fragment Ion 2 [C₇H₆NO]⁺ m/z = 120 Molecular_Ion->Fragment_Ion_2 Fragmentation

Caption: Analyte transformation and fragmentation pathway.

References

Application Note: 1H and 13C NMR Spectral Assignment for Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Pentyl 4-aminobenzoate. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is of interest in pharmaceutical and materials science research. This document includes tabulated spectral data, a comprehensive experimental protocol for NMR analysis, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is an organic compound belonging to the class of aminobenzoate esters. These compounds are known for their applications as local anesthetics, UV absorbers, and as intermediates in the synthesis of various pharmaceuticals and dyes. Accurate spectral assignment is a fundamental requirement for the unambiguous identification and characterization of such molecules. This note details the expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, based on established principles of NMR spectroscopy and comparison with structurally related analogs.

Predicted NMR Spectral Data

Due to the limited availability of directly published spectra for this compound, the following assignments are predicted based on the known spectral data of structurally similar compounds, such as ethyl 4-aminobenzoate and propyl 4-aminobenzoate.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the 4-aminobenzoyl group and the aliphatic protons of the pentyl chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a~0.92Triplet3H~7.0
H-b, H-c~1.3-1.5Multiplet4H-
H-d~1.70Quintet2H~7.0
H-e~4.20Triplet2H~6.7
-NH₂~4.1 (broad)Singlet2H-
H-3, H-5~6.65Doublet2H~8.6
H-2, H-6~7.85Doublet2H~8.6
¹³C NMR Spectral Data Summary

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to the solvent signal.

Assignment Chemical Shift (δ, ppm)
C-a~14.0
C-b~22.4
C-c~28.2
C-d~28.8
C-e~64.5
C-4~151.0
C-3, C-5~113.8
C-1~120.0
C-2, C-6~131.5
C=O~166.5

Experimental Protocols

The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., using a broadband decoupler) is typically employed to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H NMR or the solvent signal to its known chemical shift for ¹³C NMR (e.g., 77.16 ppm for CDCl₃).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the signals in both spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and the general workflow for NMR spectral analysis.

This compound Structure with Atom Numbering cluster_pentyl Pentyl Group cluster_benzoate 4-Aminobenzoyl Group C-a CH₃ (a) C-b CH₂ (b) C-a->C-b C-c CH₂ (c) C-b->C-c C-d CH₂ (d) C-c->C-d C-e CH₂ (e) C-d->C-e O-ester O C-e->O-ester C=O C=O O-ester->C=O C-1 C1 C=O->C-1 C-2 C2 C-1->C-2 C-3 C3 C-2->C-3 C-6 C6 C-6->C-1 C-4 C4 C-3->C-4 C-5 C5 C-5->C-6 C-4->C-5 N NH₂ C-4->N

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Calibration) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Processed Spectra E Structural Assignment (Correlation of Signals to Molecular Structure) D->E Interpret Data

Caption: General workflow for NMR spectral acquisition and analysis.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral assignment of this compound. The tabulated data and experimental protocol will serve as a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science for the accurate identification and characterization of this compound. The provided workflow and structural diagrams further aid in the understanding of the NMR analysis process.

Application Notes and Protocols for Pentyl 4-aminobenzoate as a Local Anesthetic in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pentyl 4-aminobenzoate is a lesser-studied compound within the 4-aminobenzoate class of local anesthetics. Consequently, the following application notes and protocols are based on the established principles of local anesthesia, structure-activity relationships within this chemical class, and available data on its shorter-chain analogs, such as Benzocaine (ethyl 4-aminobenzoate) and Butamben (butyl 4-aminobenzoate). The quantitative data presented are illustrative and intended for research planning and comparative purposes.

Introduction

This compound is an ester-type local anesthetic. Like other local anesthetics, its structure consists of a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group. The increasing length of the alkyl chain in the ester group, from ethyl (Benzocaine) to pentyl, is predicted to increase its lipid solubility. This physicochemical property is a key determinant of its potency, duration of action, and toxicity. These notes provide a framework for the investigation of this compound as a potential local anesthetic agent.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels on the neuronal cell membrane.[1] By reversibly binding to these channels from within the cell, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve impulse conduction results in a temporary loss of sensation in the area supplied by the affected nerve.

Local_Anesthetic_Mechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel (Closed) Pentyl4AB_int This compound (Ionized) Na_Channel->Pentyl4AB_int Ionizes Intracellularly Blocked_Impulse Blocked Nerve Impulse Na_Channel->Blocked_Impulse Blocks Na+ Influx Pentyl4AB_ext This compound (Unionized) Pentyl4AB_ext->Na_Channel Crosses Membrane Pentyl4AB_int->Na_Channel Binds to Channel Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Attempts to Depolarize

Caption: Mechanism of Sodium Channel Blockade.

Physicochemical Properties and Structure-Activity Relationship

The potency and duration of action of local anesthetics are positively correlated with their lipid solubility, which is often estimated by the octanol-water partition coefficient (LogP).[1] As the alkyl chain length increases in the 4-aminobenzoate series, so does the LogP value, suggesting that this compound will be more potent and have a longer duration of action than its shorter-chain counterparts. However, this increased lipid solubility can also lead to increased toxicity.

Table 1: Physicochemical Properties of Selected 4-Aminobenzoate Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted/Experimental)
Benzocaine (Ethyl ester)C₉H₁₁NO₂165.191.86
Butamben (Butyl ester)C₁₁H₁₅NO₂193.242.87[2]
This compoundC₁₂H₁₇NO₂207.273.5 (Predicted)

Illustrative Quantitative Data

The following tables provide hypothetical data for this compound based on the structure-activity relationship and available data for related compounds. These values should be determined experimentally.

Table 2: Illustrative Efficacy Profile

CompoundModelED₅₀ / Effective Conc. (Illustrative)Onset of Action (Illustrative)Duration of Action (Illustrative)
BenzocaineRabbit Cornea~1.0%1-2 minutes15-20 minutes
ButambenInfiltration Anesthesia~0.5%2-4 minutes30-45 minutes
This compound Infiltration Anesthesia ~0.25% 3-5 minutes 60-90 minutes

Table 3: Illustrative Acute Toxicity Profile

CompoundAnimal ModelRoute of AdministrationLD₅₀ (Illustrative)Reference LD₅₀ (Butamben)
BenzocaineMouseOral2500 mg/kg-
ButambenMouseIntraperitoneal67 mg/kg67 mg/kg[2]
This compound Mouse Intraperitoneal ~40-50 mg/kg -

Experimental Protocols

In Vitro Assay: Frog Sciatic Nerve Block

This protocol assesses the direct nerve-blocking properties of the compound.

Materials:

  • Live frog (Rana species)

  • Ringer's solution

  • This compound solutions of varying concentrations

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and oscilloscope

Procedure:

  • Humanely euthanize a frog by double pithing.

  • Dissect the sciatic nerve from one leg and mount it in the nerve chamber.

  • Administer a supramaximal stimulus to elicit a compound action potential (CAP) and record the baseline response.

  • Replace the Ringer's solution in the chamber with a known concentration of this compound solution.

  • Record the CAP at regular intervals to determine the time to complete blockade.

  • Wash the nerve with fresh Ringer's solution and monitor for the return of the CAP to assess reversibility.

  • Repeat with different concentrations to determine the minimum blocking concentration.

Frog_Nerve_Block_Workflow A Euthanize Frog and Dissect Sciatic Nerve B Mount Nerve in Chamber with Ringer's Solution A->B C Record Baseline Compound Action Potential (CAP) B->C D Apply this compound Solution C->D E Record CAP at Intervals (Onset of Block) D->E F Wash Nerve with Ringer's Solution E->F G Monitor CAP Recovery (Reversibility) F->G H Analyze Data: Determine Minimum Blocking Concentration G->H

Caption: Workflow for Frog Sciatic Nerve Block Assay.
In Vivo Assay 1: Surface Anesthesia (Rabbit Corneal Reflex)

This model evaluates the topical anesthetic efficacy.

Materials:

  • Healthy adult rabbits

  • This compound solution/ointment

  • Fine nylon filament or cotton wisp

  • Stopwatch

Procedure:

  • Gently restrain a rabbit.

  • Test the normal corneal reflex by lightly touching the cornea with the nylon filament and observing the blink response (6 blinks in 6 touches is a positive baseline).

  • Instill a standardized volume (e.g., 2 drops) of the test solution into one eye, using the other eye as a control (instill saline).

  • At regular intervals (e.g., every 2 minutes), test the corneal reflex in both eyes.

  • The onset of anesthesia is the time when the blink reflex is abolished.

  • Continue testing until the reflex returns to determine the duration of action.

In Vivo Assay 2: Infiltration Anesthesia (Guinea Pig Wheal Test)

This protocol assesses the efficacy of the anesthetic when injected into the skin.

Materials:

  • Healthy adult guinea pigs

  • This compound solutions of varying concentrations

  • Tuberculin syringes with fine-gauge needles

  • Blunt-ended needle or similar stimulus

Procedure:

  • Shave the dorsal skin of the guinea pig.

  • Administer an intradermal injection of a small, fixed volume (e.g., 0.1 mL) of the test solution to create a wheal. Create a control wheal with saline.

  • At set intervals (e.g., every 5 minutes), test for anesthesia by applying a stimulus (e.g., 6 pricks with the blunt needle) to the center of the wheal.

  • The absence of a skin twitch (panniculus carnosus reflex) indicates successful anesthesia.

  • Record the number of stimuli that do not elicit a response.

  • The duration of anesthesia is the time from injection until the reflex returns to normal.

  • Use different concentrations to determine the ED₅₀ (the dose effective in 50% of the animals).

Infiltration_Anesthesia_Workflow A Shave Dorsal Skin of Guinea Pig B Intradermally Inject Test Solution (creates a wheal) A->B C Inject Saline Control in a Separate Area A->C D Test for Anesthesia at Intervals with Pin Pricks B->D C->D E Record Absence/Presence of Skin Twitch Reflex D->E F Determine Onset and Duration of Anesthesia E->F G Repeat with Different Concentrations F->G H Calculate ED₅₀ G->H

Caption: Workflow for Guinea Pig Infiltration Anesthesia Assay.

Safety Considerations

  • Toxicity: As predicted by its higher lipid solubility, this compound may have a higher systemic toxicity than shorter-chain analogs. Care should be taken to use the minimum effective concentration.

  • Allergenicity: Ester-type local anesthetics are metabolized to para-aminobenzoic acid (PABA), which is a known allergen in some individuals.

  • Methemoglobinemia: High concentrations or systemic absorption of some topical anesthetics like benzocaine have been associated with methemoglobinemia, a rare but serious blood disorder. This potential risk should be considered for this compound.

Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research. Appropriate personal protective equipment should be worn when handling the compound.

References

Application Notes and Protocols for Pentyl 4-Aminobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of pentyl 4-aminobenzoate as a versatile building block in organic synthesis. It includes experimental protocols for its synthesis and subsequent derivatization, along with representative data to guide researchers in their synthetic endeavors.

Introduction

This compound, an ester of para-aminobenzoic acid (PABA), is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The structural motif of 4-aminobenzoic acid is found in numerous pharmaceuticals, including local anesthetics, anti-inflammatory agents, and antimicrobial compounds.[1][2][3] The pentyl ester modification can influence the lipophilicity and other physicochemical properties of the final compounds, potentially enhancing their therapeutic efficacy. This document outlines the synthesis of this compound and its use in the preparation of Schiff bases and amides, which are key intermediates in drug discovery and development.

Synthesis of this compound

A common and efficient method for the synthesis of alkyl esters of 4-aminobenzoic acid is the Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reliable route to obtain this compound.

Fischer_Esterification PABA p-Aminobenzoic Acid (PABA) Reaction Reaction Mixture PABA->Reaction Pentanol n-Pentanol Pentanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Reflux Heat under Reflux Reaction->Reflux Heat Workup Aqueous Work-up & Neutralization Reflux->Workup Cool & Quench Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

Materials:

  • p-Aminobenzoic acid (PABA)

  • n-Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • To a round-bottom flask, add p-aminobenzoic acid (1 equivalent) and an excess of n-pentanol (e.g., 5-10 equivalents).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess n-pentanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Table 1: Representative Physical and Spectroscopic Data for Alkyl 4-Aminobenzoates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl₃, δ ppm)
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.1988-917.87 (d, 2H), 6.64 (d, 2H), 4.31 (q, 2H), 4.08 (br s, 2H), 1.36 (t, 3H)
Methyl 4-aminobenzoateC₈H₉NO₂151.16110-1127.88 (d, 2H), 6.64 (d, 2H), 4.10 (br s, 2H), 3.84 (s, 3H)
This compoundC₁₂H₁₇NO₂207.27-Expected: Similar aromatic signals, with characteristic pentyl chain signals.

Applications of this compound as a Building Block

This compound serves as a key starting material for the synthesis of more complex molecules through reactions involving its amino and ester functionalities.

The primary amine group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). These compounds are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]

Schiff_Base_Synthesis Pentyl_PABA This compound Reaction Reaction Mixture Pentyl_PABA->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Reflux Heat under Reflux Reaction->Reflux Heat Isolation Isolation of Product (Filtration/Crystallization) Reflux->Isolation Cool Product Schiff Base Derivative Isolation->Product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Table 2: Representative Data for Schiff Bases Derived from 4-Aminobenzoic Acid Derivatives

Aldehyde ReactantAmine ReactantProduct Structure (Representative)Yield (%)Melting Point (°C)
Salicylaldehyde4-Aminobenzoic acid4-(((2-hydroxyphenyl)methylene)amino)benzoic acid>80276-278
4-Nitrobenzaldehyde4-Aminobenzoic acid4-(((4-nitrophenyl)methylene)amino)benzoic acid>85290-292

Note: These examples use 4-aminobenzoic acid. Similar results are expected with this compound, though the physical properties of the products will differ.

The amino group of this compound can also be acylated to form amides. This is a fundamental transformation in medicinal chemistry for the synthesis of a vast array of drug candidates. The reaction is typically carried out using an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, or by using coupling agents.

Amide_Synthesis Pentyl_PABA This compound Reaction Reaction Mixture Pentyl_PABA->Reaction Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Stirring Stir at Room Temp. Reaction->Stirring Workup Aqueous Work-up Stirring->Workup Quench Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Amide Derivative Purification->Product

Caption: General workflow for the synthesis of amides from this compound.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1-1.2 equivalents)

  • A non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) and the base in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1-1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or a dilute aqueous acid solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude amide.

  • Purify the product by column chromatography or recrystallization.

Table 3: Representative Coupling Agents for Amide Bond Formation

Coupling AgentAbbreviationActivatorBy-products
DicyclohexylcarbodiimideDCC-Dicyclohexylurea (DCU)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC-Water-soluble urea
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHOBtHMPA
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUHOBtTetramethylurea

Significance in Drug Development

The use of this compound as a building block allows for the systematic modification of lead compounds in drug discovery. The pentyl group can modulate the lipophilicity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The amino group provides a convenient handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).

Drug_Discovery_Logic cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Compound Library cluster_3 Screening & Optimization Building_Block This compound Reaction1 Schiff Base Formation Building_Block->Reaction1 Reaction2 Amide Formation Building_Block->Reaction2 Reaction3 Other Reactions Building_Block->Reaction3 Library Library of Derivatives Reaction1->Library Reaction2->Library Reaction3->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: The role of this compound as a building block in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse molecular libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the creation of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Pentyl 4-aminobenzoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Pentyl 4-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound via Fischer Esterification?

A1: Common impurities include unreacted starting materials such as 4-aminobenzoic acid and pentanol. Side products can also form, such as dipentyl ether from the dehydration of pentanol, and potentially small amounts of N-acylated or O-acylated byproducts under harsh conditions.

Q2: What are the recommended primary methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography.[1][2] Acid-base extraction can also be employed as a preliminary purification step to remove acidic starting materials like unreacted 4-aminobenzoic acid.[2]

Q3: How do I choose between recrystallization and column chromatography for purification?

A3: The choice of purification method depends on the level of purity required and the nature of the impurities.

  • Recrystallization is effective for removing small amounts of impurities and is generally a simpler and more scalable technique.[2][3]

  • Column chromatography is highly effective for separating the product from impurities with different polarities and can yield a product of very high purity.[1][2] It is particularly useful when dealing with multiple impurities or impurities with similar solubility to the product.

Q4: How do I select an appropriate solvent for the recrystallization of this compound?

A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, which is a relatively non-polar compound due to the pentyl chain, solvents like ethanol, acetone, and dichloromethane, or solvent mixtures like ethanol/water or dichloromethane/hexane are good candidates.[3] It is recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. The solution is too dilute (excess solvent was used).- Gently heat the solution to evaporate some of the solvent. - Scratch the inside of the flask with a glass rod to induce crystallization.[4] - Add a seed crystal of pure this compound.[2][4]
The product "oils out" instead of forming crystals. The melting point of the impure product is lower than the boiling point of the solvent. The solution is too concentrated. The solution is cooled too rapidly.- Use a lower boiling point solvent.[2] - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2][4]
Low yield of purified product. The product is too soluble in the recrystallization solvent, leading to loss in the mother liquor. Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used for dissolution.[2] - Cool the recrystallization mixture in an ice bath to maximize crystal formation.[2][3] - Ensure the filtration apparatus is pre-heated before hot filtration.[4]
Colored impurities remain in the final product. The colored impurities have similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2]
Synthesis and Work-up Troubleshooting
Problem Possible Cause(s) Solution(s)
Presence of unreacted 4-aminobenzoic acid in the final product. Incomplete reaction. Inefficient purification.- Increase the reaction time or use a larger excess of pentanol to drive the Fischer esterification to completion.[1] - During the work-up, perform an acid-base extraction by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 4-aminobenzoic acid.[2]
Low yield after synthesis. The Fischer esterification is an equilibrium reaction. Incomplete extraction during work-up.- Use an excess of one reactant (typically the alcohol) or remove water as it is formed to shift the equilibrium towards the product.[1] - Ensure complete extraction from the aqueous layer by performing multiple extractions with the organic solvent.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • 4-Aminobenzoic acid

  • 1-Pentanol

  • Concentrated Sulfuric Acid

  • Ethyl acetate

  • 10% aqueous sodium carbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-aminobenzoic acid (0.1 mol) and 1-pentanol (0.5 mol).[1]

  • Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (3 mL) dropwise to the mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a 500 mL separatory funnel.[1]

    • Slowly add 10% aqueous sodium carbonate solution to neutralize the excess acid until the aqueous layer is basic (pH > 8).[1]

    • Extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers and wash twice with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Purification by Recrystallization (Single Solvent)

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask, hot plate, Buchner funnel, filter paper, ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.[3]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator.[3]

Visualizations

Fischer_Esterification Synthesis of this compound PABA 4-Aminobenzoic Acid Product This compound PABA->Product + Pentanol Pentanol Pentanol->Product + H2SO4 H2SO4 (catalyst) Product->H2SO4 Reflux Water Water Product->Water +

Caption: Fischer Esterification of 4-aminobenzoic acid with pentanol.

Troubleshooting_Workflow Purification Troubleshooting Workflow Start Crude Pentyl 4-aminobenzoate Recrystallization Recrystallization Start->Recrystallization OilingOut Oiling Out? Recrystallization->OilingOut ColumnChrom Column Chromatography PureProduct Pure Product ColumnChrom->PureProduct CheckPurity Check Purity (TLC/HPLC) CheckPurity->ColumnChrom Not Pure CheckPurity->PureProduct Pure LowYield Low Yield? OilingOut->LowYield No AdjustSolvent Adjust Solvent / Cooling Rate OilingOut->AdjustSolvent Yes LowYield->CheckPurity No OptimizeAmount Optimize Solvent Amount LowYield->OptimizeAmount Yes AdjustSolvent->Recrystallization OptimizeAmount->Recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

References

Pentyl 4-aminobenzoate degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentyl 4-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways and stability issues associated with this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is important to keep it away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[1][3] The recommended storage temperature is typically found on the product label.

Q2: Is this compound sensitive to light or air?

A2: While specific data for the pentyl ester is limited, the parent compound, 4-aminobenzoic acid (PABA), may discolor upon exposure to air and light.[4] Therefore, it is prudent to protect this compound from light during storage and handling.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents, strong bases, and acids.[1][3] Contact with these substances should be avoided to prevent degradation.

Degradation Pathways

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal degradation. These pathways are common for ester-containing compounds and aromatic amines. Forced degradation studies are essential to fully understand these pathways.[5][6]

Q5: How does hydrolysis affect the stability of this compound?

A5: As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to form 4-aminobenzoic acid and pentanol. This reaction can be catalyzed by both acids and bases.[7] The rate of hydrolysis is influenced by pH and temperature.

Q6: What is known about the photodegradation of this compound?

A6: Studies on the parent compound, 4-aminobenzoic acid (PABA), indicate that direct photolysis is a dominant transformation pathway in sunlit waters.[8] The photodegradation of PABA can lead to the formation of various photoproducts through processes like polymerization and oxidation of the amino group.[8] Similar pathways may be relevant for this compound. The use of UV-activated persulfate has also been shown to effectively degrade ethyl 4-aminobenzoate, a similar compound.[9]

Q7: What happens to this compound at elevated temperatures?

A7: At elevated temperatures, this compound can undergo thermal degradation. For the related compound 4-aminobenzoic acid, decomposition has been observed at temperatures near its melting point.[10] Thermal degradation of similar aromatic compounds can lead to the evolution of carbon dioxide, nitrogen oxides, and other volatile organic compounds.[1][3][11]

Troubleshooting Guides

Unexpected Experimental Results

Problem 1: I am observing a loss of my compound in solution over a short period.

Possible Cause: This could be due to hydrolytic degradation, especially if the solution is acidic or basic.

Troubleshooting Steps:

  • Check the pH of your solution: Adjust the pH to a neutral range if your experimental conditions allow.

  • Lower the temperature: Store solutions at a lower temperature to slow down the rate of hydrolysis.

  • Use aprotic solvents: If possible, use solvents that do not promote hydrolysis.

  • Analyze for degradation products: Use techniques like HPLC or LC-MS to identify the presence of 4-aminobenzoic acid, which would confirm hydrolysis.

Problem 2: My solid compound has changed color (e.g., yellowing).

Possible Cause: Discoloration can be a sign of photodegradation or oxidation due to exposure to light and air.

Troubleshooting Steps:

  • Store in an amber vial or in the dark: Protect the compound from light.

  • Store under an inert atmosphere: If the compound is particularly sensitive, storing it under nitrogen or argon can prevent oxidation.

  • Check for impurities: Use analytical techniques to determine if new impurities have formed.

Analytical Method Development

Problem 3: I am having difficulty developing a stability-indicating HPLC method.

Possible Cause: The degradation products may co-elute with the parent compound or other components in the sample matrix.

Troubleshooting Steps:

  • Perform forced degradation studies: Subject the compound to acidic, basic, oxidative, photolytic, and thermal stress to generate degradation products.[5][12] This will help in identifying the potential degradants.

  • Optimize chromatographic conditions:

    • Mobile Phase: Vary the organic modifier, pH, and buffer concentration.

    • Column: Try different stationary phases (e.g., C18, C8, phenyl).

    • Gradient Elution: Develop a gradient method to improve the separation of peaks.

  • Use a photodiode array (PDA) detector: A PDA detector can help in assessing peak purity and identifying different components based on their UV spectra.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[6]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.

  • Analyze the samples using a suitable analytical technique like HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C30 minutes - 24 hours
Base Hydrolysis 0.1 M NaOH60°C30 minutes - 24 hours
Oxidation 3% H₂O₂Room Temperature1 - 24 hours
Thermal Degradation Solid or Solution80°C1 - 7 days
Photodegradation SolutionAmbientExpose to UV light (e.g., 254 nm) or sunlight

Note: The duration of the study should be adjusted to achieve a target degradation of 5-20%.[12]

HPLC Method for Stability Testing

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. For example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 294 nm (based on the chromophore of 4-aminobenzoic acid)

  • Column Temperature: 30°C

This method should be optimized based on the results of the forced degradation studies.

Visualizations

Degradation Pathways

substance This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) substance->hydrolysis photodegradation Photodegradation (UV Light) substance->photodegradation thermal Thermal Degradation (Heat) substance->thermal oxidation Oxidation substance->oxidation product1 4-Aminobenzoic Acid hydrolysis->product1 product2 Pentanol hydrolysis->product2 product3 Photoproducts (e.g., Polymers) photodegradation->product3 product4 Thermal Degradants (e.g., CO2, NOx) thermal->product4 product5 Oxidized Products oxidation->product5 start Start: Sample Preparation stress Forced Degradation (Acid, Base, Heat, Light, Oxid.) start->stress sampling Time-Point Sampling stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

References

solving poor recovery of aminobenzoates during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor recovery of aminobenzoates during solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses common issues encountered during the SPE of aminobenzoates, offering potential causes and solutions to improve analyte recovery.

Problem Potential Cause Recommended Solution
Low or No Analyte Recovery Analyte Breakthrough During Sample Loading: The analyte does not properly bind to the sorbent and is washed away with the sample matrix.[1][2]1. Optimize Sample pH: Adjust the sample pH to ensure the aminobenzoate is in a neutral form for reversed-phase sorbents or a charged state for ion-exchange sorbents.[3][4] 2. Reduce Sample Loading Flow Rate: A slower flow rate can enhance the interaction between the analyte and the sorbent.[3][5] 3. Choose a Stronger Sorbent: Select a sorbent with a higher affinity for your specific aminobenzoate.[5] 4. Dilute the Sample: If the sample solvent is too strong, dilute it with a weaker solvent to promote retention.[5]
Analyte Elution During Wash Step: The wash solvent is too strong and is eluting the analyte along with interferences.[1][2]1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution.[1][6] 2. Optimize Wash Solvent pH: Adjust the pH of the wash solvent to maintain the desired interaction between the analyte and the sorbent.[7]
Incomplete Elution of Analyte: The elution solvent is not strong enough to completely remove the analyte from the sorbent.[1][3]1. Increase Elution Solvent Strength: Increase the concentration of the organic modifier or use a stronger solvent.[3][8] 2. Optimize Elution Solvent pH: Adjust the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent. For example, for a weak cation-exchange sorbent, using a basic elution solvent can neutralize the analyte, facilitating its elution.[9] 3. Increase Elution Volume: Use a larger volume of elution solvent or perform multiple elutions.[6] 4. Add a Soak Time: Allow the elution solvent to sit in the cartridge for a few minutes to improve the desorption of the analyte.[10]
Inconsistent and Irreproducible Recovery Variable Sample Pre-treatment: Inconsistencies in sample preparation, such as pH adjustment, can lead to variable results.[2]1. Standardize Sample Preparation: Follow a consistent and documented protocol for sample pre-treatment.[2]
Improper Sorbent Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to inconsistent interactions.[1][3]1. Consistent Conditioning: Always condition the sorbent with an appropriate solvent (e.g., methanol) to activate it.[1][5] 2. Proper Equilibration: Equilibrate the sorbent with a solution that mimics the sample matrix (in terms of pH and polarity) before loading the sample.[1][11]
Cartridge Overloading: Exceeding the binding capacity of the sorbent.[2][3]1. Reduce Sample Volume/Concentration: Decrease the amount of sample loaded onto the cartridge.[2][5] 2. Increase Sorbent Mass: Use a cartridge with a larger amount of sorbent.[2][5]
Flow Rate Variations: Inconsistent flow rates during loading, washing, or elution steps.[2][3]1. Control Flow Rate: Use a vacuum manifold or an automated SPE system to maintain a consistent and appropriate flow rate. A typical starting point is 5 mL/min for conditioning and 10-15 mL/min for sample loading on reversed-phase cartridges.[10][12]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for aminobenzoates?

A1: The choice of sorbent depends on the specific properties of the aminobenzoate and the sample matrix.[1][13]

  • Reversed-Phase (e.g., C18, HLB): These are suitable for extracting non-polar to moderately polar aminobenzoates from aqueous samples.[14] The sample pH should be adjusted to neutralize the amino and carboxylic acid groups to enhance retention.

  • Ion-Exchange (e.g., SCX, SAX, WCX, WAX): These are ideal for charged aminobenzoates.[13]

    • Cation-exchange (e.g., SCX, WCX) is used when the amino group is protonated (at acidic pH).

    • Anion-exchange (e.g., SAX, WAX) is used when the carboxylic acid group is deprotonated (at basic pH).

  • Mixed-Mode: These sorbents combine reversed-phase and ion-exchange properties and can provide high selectivity for cleaner extracts.[11]

Q2: How does pH affect the recovery of aminobenzoates?

A2: pH is a critical parameter as it determines the ionization state of the aminobenzoate's functional groups (amino and carboxylic acid).[3][4]

  • For reversed-phase SPE , you generally want the aminobenzoate to be in its most neutral form to maximize hydrophobic retention. This often means adjusting the pH to be between the pKa of the carboxylic acid and the pKa of the amino group.

  • For ion-exchange SPE , you need to adjust the pH to ensure the target functional group is charged, allowing it to bind to the sorbent.[1] For cation exchange, the pH should be below the pKa of the amino group. For anion exchange, the pH should be above the pKa of the carboxylic acid group.

Q3: My aminobenzoate is still not retaining on the C18 column even after pH adjustment. What should I do?

A3: If retention is still poor on a non-polar sorbent like C18, consider the following:

  • Increase the aqueous nature of your sample: If your sample is dissolved in a solvent with some organic content, try to dilute it with water to increase the affinity of the analyte for the sorbent.[5]

  • Switch to a more retentive sorbent: A polymer-based reversed-phase sorbent (like HLB) may offer better retention for more polar compounds.

  • Consider an alternative retention mechanism: If reversed-phase is not effective, ion-exchange or mixed-mode SPE may be more appropriate.[11]

Q4: What are the ideal wash and elution solvents?

A4: The ideal wash solvent should be strong enough to remove interferences without eluting the analyte of interest.[1] The elution solvent should be strong enough to fully recover the analyte.[3]

  • Wash Solvent: For reversed-phase, start with a low percentage of organic solvent in water (e.g., 5-10% methanol). For ion-exchange, use a buffer at a pH that maintains the charge on your analyte but may wash away weakly bound interferences.

  • Elution Solvent: For reversed-phase, use a higher percentage of organic solvent (e.g., methanol, acetonitrile). For ion-exchange, you can either use a solvent with a high ionic strength or adjust the pH to neutralize your analyte.[15]

Q5: Can I use a generic SPE method for all aminobenzoates?

A5: While a general method can be a good starting point, it is unlikely to be optimal for all aminobenzoates due to differences in their polarity, pKa, and other chemical properties.[11] Method development and optimization are crucial for achieving high and reproducible recovery for each specific analyte.[9]

Experimental Protocols

General Protocol for Reversed-Phase SPE of Aminobenzoates

This is a general starting protocol and should be optimized for your specific analyte and matrix.

  • Sorbent Selection: Choose a C18 or polymer-based (e.g., HLB) SPE cartridge.

  • Sample Pre-treatment: Adjust the sample pH to a value between the pKa of the carboxylic acid and the pKa of the amino group to ensure the aminobenzoate is in its neutral form.

  • Conditioning: Condition the cartridge with 1-2 column volumes of methanol.[5]

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of water at the same pH as your sample.[11] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1-5 mL/min).[16]

  • Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove the wash solvent.[16]

  • Elution: Elute the aminobenzoate with 1-2 column volumes of a strong solvent (e.g., methanol or acetonitrile).[16] Consider adding a small amount of acid or base to the elution solvent to aid in recovery.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample_Prep Sample Pre-treatment (e.g., pH adjustment) Conditioning Sorbent Conditioning (e.g., Methanol) Equilibration Sorbent Equilibration (e.g., Water at sample pH) Loading Sample Loading Equilibration->Loading Load Sample Washing Washing (Remove Interferences) Loading->Washing Wash Cartridge Elution Analyte Elution Washing->Elution Elute Analyte Analysis Analysis (e.g., LC-MS) Elution->Analysis Analyze Eluate

Caption: A generalized workflow for solid-phase extraction.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions1 Solutions for Breakthrough cluster_solutions2 Solutions for Incomplete Elution Start Poor Aminobenzoate Recovery Breakthrough Analyte in Load/Wash Fractions? Start->Breakthrough Check Fractions Incomplete_Elution Analyte Remaining on Sorbent? Start->Incomplete_Elution Analyze Sorbent Optimize_pH Adjust Sample/Wash pH Breakthrough->Optimize_pH Yes Change_Sorbent Use Stronger Sorbent Breakthrough->Change_Sorbent Yes Reduce_Flow Decrease Flow Rate Breakthrough->Reduce_Flow Yes Weaker_Wash Use Weaker Wash Solvent Breakthrough->Weaker_Wash Yes Stronger_Eluent Increase Elution Solvent Strength Incomplete_Elution->Stronger_Eluent Yes Modify_Eluent_pH Adjust Elution Solvent pH Incomplete_Elution->Modify_Eluent_pH Yes Increase_Volume Increase Elution Volume Incomplete_Elution->Increase_Volume Yes Soak_Step Add Soaking Step Incomplete_Elution->Soak_Step Yes

Caption: Troubleshooting decision tree for poor SPE recovery.

References

Technical Support Center: Optimizing HPLC Separation of Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the High-Performance Liquid Chromatography (HPLC) separation of Pentyl 4-aminobenzoate. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and systematic solutions.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, an amine-containing compound, is most commonly caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Other potential causes include column overload, low mobile phase pH, or extra-column dead volume.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph ph_low Is pH < 4? check_ph->ph_low adjust_ph Adjust pH to 4.5-5.5 ph_low->adjust_ph Yes check_column Evaluate Column Condition ph_low->check_column No adjust_ph->check_column column_old Is column old or showing high backpressure? check_column->column_old replace_column Replace with a new, end-capped C18 column column_old->replace_column Yes check_concentration Review Sample Concentration column_old->check_concentration No replace_column->check_concentration concentration_high Is concentration > 1 mg/mL? check_concentration->concentration_high dilute_sample Dilute sample and reinject concentration_high->dilute_sample Yes check_system Inspect HPLC System for Dead Volume concentration_high->check_system No dilute_sample->check_system end Symmetrical Peak Achieved check_system->end

Caption: A logical workflow for troubleshooting peak tailing.

Q2: My retention time for this compound is shifting between injections. What could be the cause?

A2: Retention time shifts can be attributed to several factors, including inadequate column equilibration, changes in mobile phase composition, fluctuations in column temperature, or a leak in the HPLC system.[3] For gradient methods, inconsistent pump performance can also lead to variability.

Q3: I am observing poor resolution between my this compound peak and an impurity. How can I improve it?

A3: Improving resolution involves optimizing the selectivity, efficiency, or retention of your chromatographic method. You can try adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH), switching to a different column chemistry (e.g., a phenyl-hexyl column for alternative selectivity), or modifying the temperature. Reducing the flow rate can also enhance resolution, albeit at the cost of longer run times.

Quantitative Data Tables

The following tables summarize expected quantitative data under various chromatographic conditions to aid in troubleshooting and method optimization.

Table 1: Effect of Mobile Phase pH on Peak Tailing and Retention Time

Mobile Phase pHRetention Time (min)Peak Asymmetry (Tf)
3.08.22.1
4.57.51.3
5.57.11.1

Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Phosphate Buffer (50:50, v/v), Flow Rate: 1.0 mL/min, Temperature: 25°C, Detection: 280 nm.

Table 2: Influence of Organic Modifier on Resolution

Organic Modifier (50% in Water with 0.1% Formic Acid)Retention Time of this compound (min)Resolution (Rs) from Impurity
Acetonitrile6.81.4
Methanol7.91.9

Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C, Detection: 280 nm.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound.

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol provides a robust starting point for the analysis of this compound.

Objective: To achieve a symmetric peak and adequate retention for this compound.

Materials:

  • This compound standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate buffer.

    • Adjust the pH of the buffer to 5.5 with phosphoric acid.

    • The mobile phase is a mixture of acetonitrile and the phosphate buffer in a 50:50 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/20 mM Phosphate Buffer pH 5.5 (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 280 nm[4]

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Prepare Mobile Phase (ACN/Buffer pH 5.5) equilibration Equilibrate C18 Column mobile_phase->equilibration standard_prep Prepare this compound Standard (0.1 mg/mL) injection Inject 10 µL of Standard standard_prep->injection equilibration->injection detection Detect at 280 nm injection->detection integration Integrate Peak detection->integration assessment Assess Peak Shape and Retention Time integration->assessment

Caption: Workflow for the HPLC analysis of this compound.

Protocol 2: Method for Improved Resolution from Impurities

This protocol is designed to enhance the separation of this compound from closely eluting impurities.

Objective: To improve the resolution between this compound and a known impurity.

Materials:

  • Same as Protocol 1, with the addition of HPLC grade methanol.

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of formic acid in water.

    • The mobile phase is a mixture of methanol and 0.1% formic acid in water in a 60:40 (v/v) ratio.

    • Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare a mixed standard solution containing this compound and the known impurity in the mobile phase.

  • HPLC System Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Methanol/0.1% Formic Acid in Water (60:40, v/v)

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 280 nm

  • Analysis:

    • Follow the analysis steps outlined in Protocol 1.

This technical support center provides a foundational guide for the successful HPLC analysis of this compound. For further optimization, it is recommended to perform systematic method development experiments based on the principles and protocols provided herein.

References

Technical Support Center: Managing Pentyl 4-aminobenzoate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing skin and eye irritation that may arise during experiments involving Pentyl 4-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also noted to be light-sensitive.[1]

Q2: What immediate actions should be taken in case of skin contact with this compound?

A2: If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove any contaminated clothing.[4][5] If skin irritation persists, it is crucial to seek medical attention.[1]

Q3: What is the proper first aid procedure for eye exposure to this compound?

A3: For eye contact, immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[1][4][6] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][7] It is imperative to get medical attention following eye exposure.[1][6]

Q4: What personal protective equipment (PPE) is recommended when handling this compound?

A4: When handling this compound, it is essential to wear protective gloves, protective clothing, and eye or face protection.[1][3] In situations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3][8]

Q5: How should I clean up a spill of this compound?

A5: For a solid spill, you should sweep or shovel the material into a suitable, labeled container for disposal, being careful to avoid generating dust.[1][3] Ensure adequate ventilation and wear appropriate PPE during cleanup.[3][8] The spill area should be thoroughly decontaminated afterward.[3]

Q6: Can this compound cause an allergic reaction?

A6: Yes, related para-aminobenzoic acid (PABA) esters have been shown to act as sensitizers, meaning they can cause an allergic skin reaction (allergic contact dermatitis) upon repeated exposure in sensitized individuals.[9][10]

Troubleshooting Guides

Scenario 1: Unexpected Skin Rash or Irritation After Handling
  • Problem: A researcher develops a red, itchy rash on their hands or forearms after working with this compound, despite wearing gloves.

  • Troubleshooting Steps:

    • Immediate Decontamination: Cease all work with the chemical. Immediately wash the affected skin with soap and water for at least 15 minutes.[1][3]

    • Evaluate PPE:

      • Check the integrity of the gloves used. Were there any punctures or tears?

      • Confirm that the glove material is appropriate for handling this compound. Refer to the glove manufacturer's compatibility chart.

      • Review the technique for removing gloves to ensure no skin contact with the outer surface of the glove occurred.[8]

    • Review Handling Procedures:

      • Assess if there was any possibility of the chemical coming into contact with exposed skin, such as the wrist area between the glove and lab coat sleeve.

      • Ensure good housekeeping practices are being followed to prevent contamination of surfaces.[11]

    • Seek Medical Advice: If the rash persists or worsens, seek medical attention. Inform the medical professional about the chemical you were working with.[1]

    • Documentation: Document the incident, including the date, time, task being performed, and PPE used.

Scenario 2: Persistent Eye Watering or Redness After an Experiment
  • Problem: A researcher experiences persistent eye watering, redness, or a gritty sensation after an experiment with this compound, even without a direct splash.

  • Troubleshooting Steps:

    • Immediate Flushing: Even if a direct splash is not recalled, immediately go to an emergency eyewash station and flush the eyes with water for at least 15 minutes.[4][6]

    • Evaluate Engineering Controls:

      • Confirm that the work was conducted in a well-ventilated area or a chemical fume hood to minimize exposure to any dust or vapors.[1][8]

    • Review PPE Usage:

      • Ensure that safety glasses with side shields or chemical safety goggles were worn at all times in the laboratory.[3]

    • Seek Immediate Medical Attention: Eye irritation should always be taken seriously. Seek prompt medical evaluation from a physician.[5][6]

    • Assess Housekeeping: Evaluate the laboratory for any dust contamination on surfaces that could have been inadvertently transferred to the eye area.

Quantitative Data Summary

No specific quantitative irritation data (e.g., LD50, Draize test results) for this compound was identified in the reviewed literature. The hazard is consistently described qualitatively.

Hazard StatementClassificationSource
Causes skin irritationWarning Skin corrosion/irritation[2]
Causes serious eye irritationWarning Serious eye damage/eye irritation[2]
May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation[2]

Experimental Protocols

Protocol: General Assessment of Dermal Irritation Potential

This is a generalized protocol for assessing the dermal irritation potential of a chemical like this compound and should be adapted to specific institutional guidelines and in compliance with animal welfare regulations.

  • Objective: To evaluate the potential of a test substance to induce skin irritation.

  • Materials:

    • Test substance (this compound)

    • Vehicle for application (e.g., corn oil, saline), if necessary

    • Albino rabbits (or other appropriate model)

    • Clippers for hair removal

    • Gauze patches

    • Semi-occlusive dressing

    • Scoring system for irritation (e.g., Draize scale)

  • Methodology:

    • Animal Preparation: Approximately 24 hours before the test, closely clip the fur from a sufficiently large area on the backs of the rabbits.

    • Substance Application: Apply a 0.5 g or 0.5 mL dose of the test substance to a small area (approximately 6 cm²) of the clipped skin. Cover the application site with a gauze patch and a semi-occlusive dressing.

    • Exposure Period: The exposure period is typically 4 hours.

    • Observation: After the exposure period, remove the dressing and wash the treated area to remove any residual test substance.

    • Scoring: Examine and score the test sites for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Data Analysis: The mean scores for erythema and edema are calculated for each observation time point to determine the overall irritation potential.

Visualizations

ExposureManagementWorkflow exposure Exposure to This compound skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing flush_eyes Flush Eyes with Water (15+ min) eye_contact->flush_eyes wash_skin Wash Skin with Soap & Water (15+ min) remove_clothing->wash_skin assess_irritation Assess for Persistent Irritation wash_skin->assess_irritation seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical no_irritation No Persistent Irritation assess_irritation->no_irritation No irritation_persists Irritation Persists assess_irritation->irritation_persists Yes document Document Incident no_irritation->document irritation_persists->seek_medical seek_medical->document

Caption: Workflow for managing skin and eye exposure to this compound.

IrritantContactDermatitis chemical This compound (Irritant) skin_barrier Disruption of Stratum Corneum chemical->skin_barrier keratinocytes Keratinocyte Activation & Damage skin_barrier->keratinocytes cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., IL-1, TNF-α) keratinocytes->cytokines immune_cells Recruitment of Immune Cells (Neutrophils, Lymphocytes) cytokines->immune_cells inflammation Inflammatory Response immune_cells->inflammation symptoms Clinical Symptoms (Erythema, Edema, Itching) inflammation->symptoms

Caption: Generalized signaling pathway for irritant contact dermatitis.

References

challenges in solubilizing Pentyl 4-aminobenzoate for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentyl 4-aminobenzoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an organic compound, specifically the pentyl ester of 4-aminobenzoic acid. Due to its structural similarity to other local anesthetics like benzocaine and butamben, it is primarily investigated for its potential as a local anesthetic. Its mechanism of action is believed to involve the blockade of voltage-gated sodium channels in neurons, which inhibits the propagation of nerve impulses and results in a loss of sensation.

Q2: What are the main challenges in solubilizing this compound for assays?

The primary challenge in working with this compound is its low aqueous solubility. The presence of the pentyl group, a five-carbon alkyl chain, significantly increases its lipophilicity, making it difficult to dissolve in aqueous buffers commonly used in biological assays. Researchers may observe precipitation of the compound when diluting a stock solution into an aqueous medium.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

This compound is expected to be soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing high-concentration stock solutions. It is crucial to start with a high concentration in the organic solvent to minimize the volume of solvent introduced into the final assay, which could otherwise cause solvent-induced artifacts.

Q4: How can I avoid precipitation of this compound in my aqueous assay buffer?

To prevent precipitation, it is advisable to use a co-solvent system or surfactants. Adding a small, permissible amount of an organic solvent like DMSO or ethanol to the aqueous buffer can help maintain the solubility of the compound. The final concentration of the organic solvent should be kept to a minimum (typically below 1% and often as low as 0.1%) and a vehicle control should always be included in the experiment to account for any effects of the solvent itself. The use of solubilizing agents such as cyclodextrins can also be explored.

Q5: What is the likely mechanism of action of this compound?

Based on the known mechanism of its structural analogs, such as butyl 4-aminobenzoate, this compound is predicted to act as a blocker of voltage-gated sodium channels (VGSCs).[1] By binding to these channels, it stabilizes them in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in neurons.[2]

Troubleshooting Guide: Solubilization Issues

This guide addresses common problems encountered when preparing solutions of this compound for experimental assays.

Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the chosen solvent. The solvent may not be appropriate for the lipophilic nature of this compound.1. Attempt to dissolve in a different polar organic solvent such as DMSO or ethanol. 2. Gentle warming and vortexing can aid dissolution. 3. If using an aqueous buffer, the compound's solubility is likely too low. A stock solution in an organic solvent is necessary.
Precipitation occurs when diluting the stock solution into aqueous buffer. The final concentration of the compound in the aqueous medium exceeds its solubility limit.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a range that does not affect the biological system (typically <1%). 3. Consider using a surfactant or a cyclodextrin to enhance aqueous solubility. 4. Prepare the final dilution by adding the stock solution to the aqueous buffer with vigorous vortexing to ensure rapid mixing.
Inconsistent results or loss of compound activity over time. The compound may be unstable in the prepared solution or could be adsorbing to plasticware.1. Prepare fresh solutions before each experiment. 2. Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. 3. Consider using low-adhesion microplates and pipette tips. 4. For aqueous solutions, check for pH-dependent stability.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂--INVALID-LINK--
Molecular Weight 207.27 g/mol --INVALID-LINK--
Appearance Solid (predicted)-
Predicted LogP 3.5--INVALID-LINK--
Solubility of this compound
SolventPredicted Solubility
Water Poorly soluble / Insoluble
Phosphate-Buffered Saline (PBS) Poorly soluble / Insoluble
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Methanol Soluble
Propylene Glycol Soluble
Isopropyl Myristate Soluble

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, ethanol, PBS)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Method:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid material in each vial.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-determined calibration curve.

  • Quantify the concentration of this compound using a validated HPLC-UV method.

Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays

Objective: To prepare a concentrated stock solution and subsequent working solutions of this compound for use in biological assays.

Materials:

  • This compound powder

  • DMSO (or another suitable organic solvent)

  • Aqueous assay buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile microcentrifuge tubes and pipette tips

Method for Stock Solution Preparation (e.g., 100 mM in DMSO):

  • Weigh out the required amount of this compound (Molecular Weight: 207.27 g/mol ). For 1 mL of a 100 mM stock, weigh 20.73 mg.

  • Add the weighed powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Method for Preparing Working Solutions:

  • Thaw an aliquot of the stock solution.

  • Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the desired final concentrations.

  • When diluting, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

  • Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as the highest concentration of the test compound.

Visualizations

Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effect Cellular Effect VGSC_closed Voltage-Gated Sodium Channel (Resting State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Depolarization VGSC_inactive Voltage-Gated Sodium Channel (Inactivated State) VGSC_open->VGSC_inactive Inactivation Na_influx Sodium Influx VGSC_open->Na_influx VGSC_inactive->VGSC_closed Repolarization Block Blockade PABA_Pentyl Pentyl 4-aminobenzoate PABA_Pentyl->VGSC_inactive No_Nerve_impulse Inhibition of Nerve Impulse AP Action Potential Na_influx->AP Nerve_impulse Nerve Impulse Propagation AP->Nerve_impulse

Caption: Proposed mechanism of action for this compound.

Workflow start Start: Undissolved This compound dissolve Dissolve in 100% DMSO to make a concentrated stock solution (e.g., 100 mM) start->dissolve store Store stock solution in aliquots at -20°C or -80°C dissolve->store dilute Dilute stock solution into aqueous assay buffer (with vortexing) store->dilute check Check for Precipitation dilute->check assay Perform Assay (include vehicle control) check->assay No troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % - Use surfactants check->troubleshoot Yes end End: Successful Assay assay->end troubleshoot->dilute

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Optimizing Aminobenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize aminobenzoate esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for aminobenzoate esterification?

A1: The most common and classic method is the Fischer-Speier esterification. This is an acid-catalyzed reaction where a carboxylic acid (the aminobenzoic acid) is refluxed with an excess of an alcohol in the presence of a strong acid catalyst.[1][2][3] This method is favored for its directness, though the reaction is reversible and requires specific conditions to achieve high yields.[1][4]

Q2: How does the amino group on the benzene ring affect the Fischer esterification reaction?

A2: The basic amino (-NH₂) group can interfere with the reaction by neutralizing the acid catalyst.[1] It gets protonated by the strong acid (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺).[2] This means that a purely catalytic amount of acid is often insufficient. A stoichiometric or even excess amount of acid is required to ensure enough is available to protonate the carboxylic acid's carbonyl group, which is the key step to activate it for nucleophilic attack by the alcohol.[1][2]

Q3: Why is a large excess of alcohol typically used in this reaction?

A3: Fischer esterification is an equilibrium-controlled reaction.[1][3] According to Le Châtelier's principle, using a large excess of one reactant (the alcohol) shifts the equilibrium towards the formation of the ester and water, thereby maximizing the product yield.[1][5] The alcohol often serves as the reaction solvent as well.[1][6]

Q4: What are the primary limitations or disadvantages of Fischer esterification?

A4: The main disadvantages are the reversible nature of the reaction and its relatively slow rate.[4][7] To achieve a good yield, the equilibrium must be shifted towards the products. This is typically done by using an excess of one reactant or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[1][4]

Q5: Can tertiary alcohols or phenols be used in Fischer esterification?

A5: Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[4][7] While traditionally considered difficult, phenols can be esterified to achieve good yields under the right conditions.[4] However, for sensitive substrates or tertiary alcohols, alternative methods are often preferred.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the aminobenzoate esterification process.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction (Equilibrium): The reaction is reversible and may not have been driven sufficiently towards the product side.[1][8]Use a large excess of the alcohol (often as the solvent) to shift the equilibrium. Alternatively, remove water as it forms using a Dean-Stark apparatus or molecular sieves.[1][4]
Insufficient Acid Catalyst: The basic amino group neutralizes the catalyst, making it unavailable for the reaction.[1][2]Ensure at least a stoichiometric amount of the strong acid catalyst (e.g., concentrated H₂SO₄) is used to compensate for the amount consumed by the amino group.[1][2]
Inadequate Heating: The reaction may not have reached the necessary temperature or been heated for a sufficient duration. Reaction temperatures typically range from 60°C to 110°C.[6]Heat the mixture to a gentle reflux for the recommended time (e.g., 60-75 minutes for benzocaine synthesis).[2][6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
Steric Hindrance: Substituents on the aminobenzoic acid (especially in the ortho position) can slow the reaction rate.[1]Increase the reaction time and/or temperature. Microwave-assisted synthesis can also be considered to significantly reduce reaction times.[1]
Reaction Mixture Turned Black or Dark Brown Overheating: The reagents may have been scorched due to excessive heat, or the solvent may have evaporated if the condenser was not set up properly.[9]Ensure the heating mantle is set to provide a gentle reflux, not a vigorous boil. Check that the condenser has a proper flow of cold water.[9]
Product is Impure After Isolation Incomplete Neutralization: If the acidic reaction mixture is not fully neutralized during workup, the aminobenzoate salt may not fully convert to the free base, leading to impurities.During the workup, slowly add a base (e.g., 10% sodium carbonate solution) until gas evolution stops and the pH of the solution is approximately 8.[2][10][11]
Insufficient Washing: Residual salts or unreacted starting materials may remain with the product.After vacuum filtration, wash the collected precipitate thoroughly with several portions of cold water to remove any remaining water-soluble impurities.[2][10]
Product is an Oil or Fails to Solidify Presence of Impurities: Impurities can depress the melting point and prevent crystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing benzocaine.

Materials:

  • p-Aminobenzoic acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (1.2 g) and absolute ethanol (12.0 mL). Stir the mixture until the solid is fully dissolved.[2][12]

  • Acidification: In a fume hood, cool the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. A precipitate of the aminobenzoic acid hydrogen sulfate salt is expected to form.[2][3]

  • Reflux: Attach a reflux condenser to the flask and ensure the apparatus is securely clamped. Heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[2][10]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots from the mixture at intervals and analyzing them by Thin-Layer Chromatography (TLC).[6]

  • Workup - Cooling and Precipitation: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.[2] Pour the cooled mixture into a beaker containing ice water (30 mL).[10]

  • Neutralization: While stirring, slowly add the 10% sodium carbonate solution to the beaker. Carbon dioxide gas will evolve. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 8.[2][11] This step neutralizes the excess sulfuric acid and deprotonates the amino group, causing the water-insoluble benzocaine to precipitate.[10]

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected solid with three portions of cold water to remove any remaining salts.[2]

  • Drying: Continue to pull a vacuum on the product to allow it to dry for at least 15 minutes. For complete drying, the product can be left in a desiccator overnight.[2][11]

  • Characterization: Determine the mass of the dried product, calculate the percent yield, and confirm its identity and purity via melting point determination and spectroscopy (IR, NMR).[2][10]

Data Presentation

Table 1: Reagent Quantities for Benzocaine Synthesis
ReagentMolecular Weight ( g/mol )AmountMoles (approx.)Molar Equivalents
p-Aminobenzoic Acid137.141.2 g[12]0.00871.0
Absolute Ethanol46.0712.0 mL[12]0.205~23.5
Concentrated H₂SO₄98.081.0 mL[12]0.018~2.0

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Dissolve PABA in Ethanol B Slowly Add Conc. H₂SO₄ with Cooling A->B C Heat to Reflux (60-75 min) B->C D Monitor with TLC (Optional) C->D E Cool to RT & Pour into Ice Water D->E F Neutralize with Na₂CO₃ (to pH ~8) E->F G Vacuum Filter Precipitate F->G H Wash with Cold Water G->H I Dry Product H->I

Caption: Experimental workflow for Fischer esterification of p-aminobenzoic acid.

troubleshooting_guide Start Low Product Yield Cause1 Incomplete Reaction (Equilibrium Issue) Start->Cause1 Cause2 Insufficient Catalyst Start->Cause2 Cause3 Inadequate Heating Start->Cause3 Solution1 Use Excess Alcohol or Remove Water Cause1->Solution1 Solution2 Use Stoichiometric Amount of Acid Cause2->Solution2 Solution3 Ensure Gentle Reflux & Monitor with TLC Cause3->Solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

Pentyl 4-Aminobenzoate vs. Benzocaine: A Comparative Guide to Anesthetic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Local anesthetics are crucial agents in medical and research settings for inducing temporary and reversible loss of sensation. Both pentyl 4-aminobenzoate and benzocaine (ethyl 4-aminobenzoate) belong to the class of p-aminobenzoic acid ester local anesthetics. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the initiation and propagation of nerve impulses.

A key determinant of local anesthetic potency is lipid solubility (lipophilicity). Increased lipophilicity facilitates the passage of the anesthetic molecule through the nerve cell membrane to its site of action on the sodium channel. Structure-activity relationship studies consistently demonstrate that for p-aminobenzoic acid esters, increasing the length of the alkyl ester chain enhances lipophilicity and, consequently, anesthetic potency.

Based on this established principle, This compound, with its longer pentyl chain, is predicted to be a more potent anesthetic than benzocaine , which possesses a shorter ethyl chain. This guide presents the available quantitative data for benzocaine and outlines the experimental protocols used to determine anesthetic potency, providing a framework for the comparative evaluation of these and similar compounds.

Data Presentation

Quantitative Anesthetic Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of local anesthetics, it represents the concentration required to inhibit the nerve action potential by 50%.

CompoundChemical StructureAlkyl Chain LengthExperimental ModelIC50 (mM)
Benzocaine Ethyl 4-aminobenzoate2 CarbonsFrog Sciatic Nerve0.80[1]
This compound This compound5 CarbonsFrog Sciatic NerveData not available

Note: While a specific IC50 value for this compound from a comparable study is not available, the established SAR suggests its IC50 would be lower than that of benzocaine, indicating higher potency.

Structure-Activity Relationship (SAR)

The anesthetic potency of p-aminobenzoic acid esters is directly related to the length of the alkyl chain. Longer alkyl chains increase the lipophilicity of the molecule, enhancing its ability to penetrate the lipid bilayer of the nerve membrane and reach the sodium channel binding site. This relationship strongly supports the hypothesis that this compound is more potent than benzocaine.

Signaling Pathway and Mechanism of Action

Local anesthetics like this compound and benzocaine exert their effect by blocking voltage-gated sodium channels in the nerve cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby blocking nerve impulse conduction and producing a state of local anesthesia.

Local_Anesthetic_Pathway Signaling Pathway of Local Anesthetic Action cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel (Closed) Na_channel_blocked Voltage-Gated Sodium Channel (Blocked) Na_channel->Na_channel_blocked Nerve_Impulse Nerve Impulse (Action Potential) Na_channel->Nerve_Impulse Leads to No_Nerve_Impulse No Nerve Impulse (Anesthesia) Na_channel_blocked->No_Nerve_Impulse Results in Na_ion_out Na+ (Extracellular) Na_ion_out->Na_channel Influx Na_ion_in Na+ (Intracellular) Anesthetic Local Anesthetic (e.g., this compound, Benzocaine) Anesthetic->Na_channel Binds to channel

Local anesthetic mechanism of action.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the anesthetic potency of local anesthetics.

Frog Sciatic Nerve Assay for Determining Anesthetic Potency

This in vitro assay is a classic and reliable method for quantifying the potency of local anesthetic agents by measuring their effect on the compound action potential (CAP) of an isolated nerve.

Experimental_Workflow Experimental Workflow: Frog Sciatic Nerve Assay cluster_prep Nerve Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Dissection Dissect frog sciatic nerve Isolation Isolate and desheath the nerve Dissection->Isolation Mounting Mount nerve in a nerve chamber Isolation->Mounting Baseline Record baseline Compound Action Potential (CAP) Mounting->Baseline Application Apply varying concentrations of anesthetic solution Baseline->Application Baseline->Application Stimulation Stimulate the nerve electrically Application->Stimulation Application->Stimulation Recording Record the resulting CAP Stimulation->Recording Stimulation->Recording Measurement Measure the amplitude of the CAP Recording->Measurement DoseResponse Plot dose-response curve Measurement->DoseResponse Measurement->DoseResponse IC50 Calculate IC50 value DoseResponse->IC50 DoseResponse->IC50

Workflow for the frog sciatic nerve assay.

Methodology:

  • Nerve Preparation: A sciatic nerve is dissected from a frog and the connective tissue sheath is carefully removed. The nerve is then mounted in a temperature-controlled nerve chamber containing electrodes for stimulation and recording.

  • Baseline Recording: The nerve is bathed in a standard Ringer's solution, and a baseline compound action potential (CAP) is recorded by delivering a supramaximal electrical stimulus to one end of the nerve and recording the electrical response at the other end.

  • Drug Application: The Ringer's solution is replaced with solutions containing varying concentrations of the local anesthetic (e.g., benzocaine or this compound). The nerve is incubated in each concentration for a set period to allow for drug equilibration.

  • Data Acquisition: Following incubation, the nerve is stimulated again, and the resulting CAP is recorded. The amplitude of the CAP is measured and compared to the baseline.

  • Data Analysis: The percentage of inhibition of the CAP amplitude is calculated for each anesthetic concentration. A dose-response curve is then plotted, and the IC50 value is determined, representing the concentration of the anesthetic that causes a 50% reduction in the CAP amplitude.

Conclusion

Based on the fundamental principles of structure-activity relationships for p-aminobenzoic acid ester local anesthetics, it is strongly indicated that this compound possesses a higher anesthetic potency than benzocaine. This is attributed to the increased lipophilicity conferred by its longer pentyl ester chain, which facilitates greater penetration into the nerve membrane and more effective blockade of sodium channels. While direct comparative experimental data for this compound is needed for a definitive quantitative assessment, the provided framework and the known potency of benzocaine offer a solid basis for future research and drug development in this class of compounds. Researchers are encouraged to utilize the described experimental protocols to generate direct comparative data and further elucidate the potency of novel local anesthetic agents.

References

A Comparative Guide to the Efficacy of Pentyl 4-aminobenzoate and Other Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Pentyl 4-aminobenzoate with other common local anesthetics. While direct comparative clinical data for this compound is limited in publicly available literature, this document synthesizes information from studies on analogous compounds and established principles of structure-activity relationships to provide a scientifically grounded assessment of its potential performance.

Executive Summary

This compound, an ester local anesthetic, is structurally similar to widely used agents like benzocaine and butamben. The efficacy of local anesthetics within this class is significantly influenced by the length of the alkyl ester chain, which modulates the lipophilicity of the molecule. Increased lipophilicity generally correlates with greater anesthetic potency and a longer duration of action. Based on this established structure-activity relationship (SAR), it is anticipated that this compound, with its five-carbon pentyl chain, will exhibit greater potency and a longer duration of action compared to its shorter-chain analogs, benzocaine (ethyl ester) and butamben (butyl ester). This guide presents available data for related compounds to support this comparison and provides detailed experimental protocols for the evaluation of local anesthetic efficacy.

Data Presentation: Comparative Efficacy of Local Anesthetics

The following table summarizes the known efficacy parameters of common local anesthetics. The data for this compound is an estimation based on the structure-activity relationship of alkyl 4-aminobenzoate esters, which suggests that increased alkyl chain length leads to higher potency and longer duration of action.

Local AnestheticChemical StructureOnset of ActionDuration of ActionPotency (Relative to Procaine)
This compound C₁₂H₁₇NO₂Estimated SlowEstimated LongEstimated High
Benzocaine C₉H₁₁NO₂FastShort (approx. 10 minutes)[1]Low
Butamben C₁₁H₁₅NO₂IntermediateIntermediate to LongIntermediate
Lidocaine C₁₄H₂₂N₂OFastModerateIntermediate
Tetracaine C₁₅H₂₄N₂O₂SlowLongHigh
Bupivacaine C₁₈H₂₈N₂OSlowLongHigh

Mechanism of Action: Signaling Pathway of Local Anesthetics

Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The following diagram illustrates this general signaling pathway.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Resting State) Na_channel_open Sodium Channel (Open State) Na_channel->Na_channel_open Opens Na_channel_blocked Sodium Channel (Blocked State) Na_channel_open->Na_channel_blocked Nerve_impulse Nerve Impulse (Depolarization) Na_channel_open->Nerve_impulse Na+ Influx No_impulse Blockade of Nerve Impulse Na_channel_blocked->No_impulse Nerve_impulse->Na_channel Stimulation LA Local Anesthetic (e.g., this compound) LA->Na_channel_open Binds to channel

Caption: General signaling pathway of local anesthetic action.

Experimental Protocols

In Vivo Evaluation of Topical Anesthetic Efficacy in a Rodent Model

This protocol is adapted from studies evaluating the efficacy of topical local anesthetics.

Objective: To assess the onset and duration of the anesthetic effect of a topical formulation of this compound compared to a control vehicle and a standard anesthetic (e.g., benzocaine).

Animals: Male Wistar rats (200-250 g).

Procedure:

  • Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

  • On the day of the experiment, gently restrain the rat and apply a fixed amount (e.g., 0.5 g) of the test formulation (this compound), control vehicle, or standard anesthetic to a shaved area on the animal's back.

  • Assess the sensory blockade at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) after application.

  • Sensory testing is performed by applying a non-damaging stimulus, such as a von Frey filament of a specific force, to the treated area.

  • The response to the stimulus (e.g., skin twitching, withdrawal) is recorded. The absence of a response is indicative of an anesthetic effect.

  • The onset of anesthesia is defined as the first time point at which a significant number of animals do not respond to the stimulus.

  • The duration of anesthesia is the time until the sensory function returns to baseline.

In Vitro Evaluation of Sodium Channel Blockade using Patch-Clamp Electrophysiology

This protocol is a standard method for determining the potency of a local anesthetic in blocking sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on voltage-gated sodium channels.

Cell Line: A stable cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells expressing Nav1.7).

Procedure:

  • Culture the cells under standard conditions.

  • Prepare solutions of this compound at various concentrations.

  • Use the whole-cell patch-clamp technique to record sodium currents from individual cells.

  • Establish a stable baseline recording of the sodium current in the absence of the drug.

  • Perfuse the cells with increasing concentrations of this compound and record the corresponding reduction in the sodium current amplitude.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the drug concentration.

  • Fit the data to a sigmoidal dose-response equation to calculate the IC50 value.

Mandatory Visualizations

Logical Relationship: Efficacy vs. Alkyl Chain Length

The following diagram illustrates the expected relationship between the alkyl chain length of 4-aminobenzoate esters and their anesthetic efficacy, based on established structure-activity relationships.[2]

G cluster_sar Structure-Activity Relationship Alkyl_Chain Increasing Alkyl Chain Length (Ethyl -> Propyl -> Butyl -> Pentyl) Lipophilicity Increased Lipophilicity Alkyl_Chain->Lipophilicity Potency Increased Potency Lipophilicity->Potency Duration Increased Duration of Action Lipophilicity->Duration

Caption: Efficacy correlation with alkyl chain length in 4-aminobenzoate esters.

Experimental Workflow: In Vivo Topical Anesthetic Assessment

The diagram below outlines the key steps in the in vivo experimental protocol described above.

G start Start acclimatize Animal Acclimatization start->acclimatize shave Shave Application Site acclimatize->shave apply Apply Test/Control Formulations shave->apply test Sensory Testing at Time Points apply->test record Record Responses test->record record->test Repeat at intervals analyze Analyze Onset and Duration record->analyze end End analyze->end

Caption: Workflow for in vivo assessment of topical anesthetic efficacy.

Conclusion

Based on well-established structure-activity relationships for p-aminobenzoic acid esters, this compound is predicted to be a potent local anesthetic with a prolonged duration of action, likely exceeding that of benzocaine and butamben.[2] Its increased lipophilicity, conferred by the longer pentyl chain, is expected to enhance its ability to penetrate nerve membranes and bind to sodium channels. Further direct comparative studies are warranted to precisely quantify its efficacy and safety profile relative to other clinically used local anesthetics. The experimental protocols provided in this guide offer a framework for conducting such evaluations.

References

A Comparative Guide to the Validation of an HPLC Method for Pentyl 4-aminobenzoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Pentyl 4-aminobenzoate with established methods for structurally similar compounds. The methodologies and validation parameters detailed below are based on the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical procedure.[1][2][3][4]

Comparative Analysis of HPLC Methods

While a specific, validated HPLC method for this compound is not widely documented, a suitable method can be developed based on the analysis of analogous compounds such as p-aminobenzoic acid (PABA) and other benzoate esters. The following table summarizes a proposed method for this compound and compares it with validated methods for similar molecules.

ParameterProposed Method for this compoundAlternative Method 1 (for p-Aminobenzoic Acid)Alternative Method 2 (for Benzoate Esters)
Column C18, 5 µm, 4.6 x 150 mmC8 ZORBAX, 5µm, 4.6 x 150 mm[5]C18, 5 µm, 4.6 x 250 mm[6]
Mobile Phase Acetonitrile:Phosphate Buffer pH 5.5 (40:60, v/v)Acetonitrile:Phosphate Buffer pH 5.5 (25:75, v/v)[5]Gradient elution with Acetonitrile and Water[6][7]
Flow Rate 1.0 mL/min1.0 mL/min[5]1.0 mL/min[6]
Detection UV at 280 nm[8]UV at 270 nmUV at 235 nm[9]
Injection Volume 20 µL10-20 µL[5]10 µL
Column Temp. 25 °CAmbient25 °C[10]

Experimental Protocols

Below are the detailed experimental protocols for the proposed HPLC method for this compound analysis and its validation.

1. Proposed HPLC Method for this compound

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chemicals and Reagents: this compound reference standard (purity ≥98%), HPLC grade acetonitrile, methanol, and analytical grade phosphate buffer components are necessary.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.02 M phosphate buffer (pH 5.5) in a 40:60 (v/v) ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm[8]

    • Injection Volume: 20 µL

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

    • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Method Validation Protocol

The proposed HPLC method should be validated according to ICH guidelines, assessing the following parameters:[2][3][4]

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or excipients. This can be assessed by comparing the chromatograms of the analyte with and without potential interfering substances.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The results should be evaluated by calculating the correlation coefficient (r²), which should be ≥ 0.999.[10][11]

  • Accuracy: The accuracy of the method should be determined by the recovery of a known amount of analyte spiked into a sample matrix. The mean recovery should be within 100 ± 2% for assay methods.[3] This is typically performed at three concentration levels in triplicate.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. It is assessed by performing six replicate injections of the same sample, and the relative standard deviation (RSD) should be ≤ 2%.[1][3]

    • Intermediate Precision: This expresses the within-laboratory variations, for example, on different days, with different analysts, or different equipment. The RSD should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio is commonly used, with a ratio of 3:1 for LOD and 10:1 for LOQ.[3]

  • Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Validation Data Summary

The following table presents hypothetical but typical acceptance criteria for the validation of the proposed HPLC method for this compound, based on ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD (Signal-to-Noise) ≥ 3:1
LOQ (Signal-to-Noise) ≥ 10:1
Robustness RSD of results should remain within acceptable limits.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_reporting Reporting Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability System_Suitability->Data_Acquisition Pass Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

References

Quantitative Structure-Activity Relationship of Aminobenzoate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe local anesthetics is a cornerstone of modern medicine. Among the various classes of these agents, aminobenzoate esters, such as procaine and benzocaine, represent a historically significant and clinically relevant group. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of new and improved local anesthetics. This guide provides a comprehensive comparison of the quantitative structure-activity relationships (QSAR) of aminobenzoate esters, supported by experimental data and detailed methodologies.

Comparative Efficacy and Physicochemical Properties

The local anesthetic activity of aminobenzoate esters is intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity (log P), the dissociation constant (pKa), and protein binding influence the potency, onset, and duration of action.[1] Generally, higher lipid solubility enhances potency, while a pKa closer to physiological pH (7.4) results in a faster onset of action.[2] Increased protein binding is associated with a longer duration of anesthesia.[1]

Below is a comparative summary of the physicochemical properties and clinical characteristics of common aminobenzoate esters.

AnestheticpKaLipid Solubility (Partition Coefficient)Protein Binding (%)Relative PotencyOnset of ActionDuration of Action (min)
Procaine 8.90.661Slow (5-10 min)15-30
Chloroprocaine 8.7--1Fast30-60
Tetracaine 8.5807516Slow120-180
Benzocaine 3.5High--Fast (Topical)5-15

Procaine, a foundational synthetic local anesthetic, demonstrates low potency and a short duration of action due to its low lipid solubility and high pKa.[3] In contrast, tetracaine's high lipid solubility makes it significantly more potent with a prolonged duration of action.[3] Chloroprocaine, a derivative of procaine, exhibits a rapid onset.[3] Benzocaine is primarily utilized for topical applications owing to its low water solubility, which allows for a rapid effect on mucous membranes.[3]

Mechanism of Action: Blocking Sodium Channels

The primary mechanism of action for aminobenzoate esters, and local anesthetics in general, involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[4] By reversibly binding to these channels, they inhibit the influx of sodium ions, which is necessary for the generation and propagation of nerve impulses. This action effectively prevents the transmission of pain signals from the periphery to the central nervous system.

The following diagram illustrates the general mechanism of action of local anesthetics.

Mechanism of Action of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel No_Impulse Blocked Nerve Impulse Na_Channel->No_Impulse Blocks Na+ influx LA_extracellular Local Anesthetic (Extracellular) LA_intracellular Local Anesthetic (Intracellular) LA_extracellular->LA_intracellular Diffusion LA_intracellular->Na_Channel Binds to channel Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel Requires Na+ influx QSAR Model Development Workflow Data_Collection Data Collection (Structures & Activities) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building Model Building (e.g., MLR, PLS) Data_Splitting->Model_Building Model_Validation Model Validation Model_Building->Model_Validation Prediction Prediction of New Compound Activity Model_Validation->Prediction

References

A Comparative Analysis of the Cytotoxic Effects of PABA Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Para-aminobenzoic acid (PABA), a versatile organic molecule, has emerged as a promising scaffold in the design and synthesis of novel anti-cancer agents. Its derivatives have demonstrated significant cytotoxic effects across a range of cancer cell lines, operating through various mechanisms of action. This guide provides an objective comparison of the performance of different PABA derivatives, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Quantitative Cytotoxicity Data

The anti-proliferative activity of various PABA derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected PABA derivatives against several human cancer cell lines.

PABA Derivative ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Acrylamide-PABA Hybrids Analog 4j (with furan group)MCF-7 (Breast)1.83 Colchicine3.54
Analogs 4a-j MCF-7 (Breast)1.83 - 73.11Colchicine3.54
Analogs 4a, 4j HepG2 (Liver)More potent than ColchicineColchicine-
Benzamide Derivatives --4.53 - 5.85 5-Fluorouracil-
Carboxamide Derivatives -A549 (Lung)3.0 Doxorubicin-
Schiff Bases -HepG2 (Liver)≥ 15.0 --
O²-arylated diazeniumdiolate PABA/NO OVCAR-3 (Ovarian)PotentCisplatin-
PABA/NO 51 Human Cancer Cell Lines (Mean)9.8 (GI50) --
Alkyl Derivatives Compound 20 NCI-H460 (Lung)15.59 - 20.04 Cisplatin21.00
Quinazolinone Derivatives Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoateCaco-2 (Colon)23.31 ± 0.09 --
MCF-7 (Breast)72.22 ± 0.14 --
HepG2 (Liver)53.29 ± 0.25 --
Anilinoquinoline Derivative Chloro anilinoquinoline derivativeMCF-7 (Breast)3.42 Doxorubicin, Erlotinib-
A549 (Lung)5.97 Doxorubicin, Erlotinib-

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PABA derivative cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the PABA derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[1] Incubate the plate for 1.5 to 4 hours at 37°C.[4][1]

  • Formazan Solubilization: Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][2]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

G General Workflow of MTT Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with PABA derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E Metabolic activity assessment F Incubate for 1.5-4h E->F G Add solubilization solution (DMSO) F->G Dissolve formazan crystals H Measure absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for determining cell viability.

Tubulin Polymerization Inhibition Assay

Several PABA derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[5]

Principle: This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound. The polymerization can be tracked by measuring the increase in fluorescence of a reporter that binds to polymerized microtubules.[6]

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., from porcine brain) in a suitable buffer with GTP and a fluorescent reporter.[7]

  • Compound Addition: Add the PABA derivative at various concentrations to the wells of a 96-well plate. Include positive (e.g., Nocodazole) and negative (vehicle control) controls.[6]

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate polymerization.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time at 37°C using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against time. A decrease in the rate and extent of polymerization compared to the control indicates inhibition by the test compound.

G Tubulin Polymerization Assay Workflow cluster_0 Preparation cluster_1 Reaction and Measurement cluster_2 Analysis A Prepare tubulin reaction mix C Initiate polymerization A->C B Add PABA derivatives to plate B->C D Monitor fluorescence over time C->D E Plot fluorescence vs. time F Determine inhibition E->F

Caption: Workflow of the tubulin polymerization inhibition assay.

Signaling Pathways

PABA derivatives can induce cancer cell death through the activation of apoptotic signaling pathways and disruption of the cell cycle.

Apoptosis Induction Pathway

Certain acrylamide-PABA hybrids have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[5] For instance, the potent analog 4j was found to upregulate the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. This leads to the activation of executioner caspases, such as caspase-9, ultimately resulting in programmed cell death. Additionally, some PABA derivatives, like PABA/NO, can activate stress-activated protein kinases such as JNK and p38, which are also linked to apoptosis.[8] Other studies suggest the involvement of the PI3K/AKT/mTOR and MEK/ERK pathways in the apoptotic effects of PABA/NO.[5]

G Apoptosis Signaling by PABA Derivatives cluster_0 Inducers cluster_1 Upstream Signaling cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade and Apoptosis PABA PABA Derivatives (e.g., Acrylamide-PABA hybrids, PABA/NO) p53 p53 PABA->p53 Upregulation JNK_p38 JNK / p38 PABA->JNK_p38 Activation PI3K_AKT PI3K/AKT/mTOR (Inhibition) PABA->PI3K_AKT MEK_ERK MEK/ERK (Inhibition) PABA->MEK_ERK Bcl2 Bcl-2 (Downregulation) PABA->Bcl2 Bax Bax p53->Bax Upregulation Mito Mitochondrion Bax->Mito Apoptosis Apoptosis JNK_p38->Apoptosis Bcl2->Mito Cyc Cytochrome c release Mito->Cyc Casp9 Caspase-9 activation Cyc->Casp9 Casp9->Apoptosis

Caption: Apoptotic signaling pathways activated by PABA derivatives.

Cell Cycle Arrest

By inhibiting tubulin polymerization, PABA derivatives can disrupt the formation of the mitotic spindle, a crucial structure for cell division. This interference leads to an arrest of the cell cycle, typically at the G2/M phase, preventing the cancer cells from proliferating.

G Mechanism of Cell Cycle Arrest PABA PABA Derivatives Polymerization Polymerization PABA->Polymerization Inhibition Arrest G2/M Arrest PABA->Arrest Tubulin Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression Spindle->CellCycle CellCycle->Arrest

Caption: PABA derivatives inhibit tubulin polymerization, leading to G2/M cell cycle arrest.

References

Safety Operating Guide

Proper Disposal of Pentyl 4-Aminobenzoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of pentyl 4-aminobenzoate, ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a chemical that can cause skin, eye, and respiratory irritation.[1] It is also light-sensitive.[1] Adherence to proper disposal protocols is therefore paramount. The primary directive for its disposal is to entrust it to a licensed and approved waste disposal company.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
Eye Protection (Safety glasses or goggles)
Protective Gloves (Nitrile or other chemically resistant gloves)
Lab Coat or Protective Clothing
Respiratory Protection (if handling fine powders or in a poorly ventilated area)

Step-by-Step Disposal Procedure

  • Segregation and Collection :

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, contaminated gloves), in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with the chemical and be kept tightly closed.[1]

  • Labeling :

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution, such as the chemical formula (C12H17NO2) and any relevant hazard symbols.

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and direct sunlight, as the compound is light-sensitive.[1]

    • Ensure the storage location is a designated hazardous waste accumulation area.

  • Professional Disposal :

    • The final and most critical step is to arrange for the collection and disposal of the waste by a licensed and approved waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

    • Never dispose of this compound down the drain or in regular trash.[2][3]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain and clean up the spill. For solid spills, carefully sweep or vacuum the material to avoid generating dust and place it in the designated waste container.[2][4]

  • Clean the spill area thoroughly with soap and water.[1]

The following diagram outlines the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container full? C->D D->C No E Seal Container Tightly D->E Yes F Store in a Cool, Dry, Well-Ventilated Designated Waste Area E->F G Contact Environmental Health & Safety (EHS) for Professional Disposal F->G H End: Compliant Disposal G->H

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety and waste management protocols.

References

Personal protective equipment for handling Pentyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentyl 4-aminobenzoate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling of this compound, a substance that requires careful management to minimize exposure and ensure personnel safety. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of this compound. The following table summarizes the recommended PPE.[1]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesImpervious gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[2][3] Always inspect gloves for damage before use.
Eyes & Face Safety glasses with side-shields or chemical safety gogglesProtects against splashes and dust particles.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][4]
Body Laboratory coat or protective clothingProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when engineering controls are insufficient or when handling the powder to avoid dust formation and inhalation.[5]

Operational Plan: Handling and Disposal

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment and the integrity of this compound.

Handling Procedures
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.[5]

  • Dispensing : When weighing or transferring the solid material, take care to avoid creating dust.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] It is also noted to be light-sensitive, so protection from light is advised.[1]

In Case of Exposure or Spill
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[1] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes and get medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

  • Spill : For spills, sweep up the material and place it into a suitable, closed container for disposal.[5] Avoid generating dust.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Chemical : Dispose of the chemical in accordance with federal, state, and local environmental regulations.[1] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself. Do not reuse empty containers.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_ppe Constant Safety Measures prep Preparation handling Handling & Use prep->handling Proceed with experiment decontamination Decontamination handling->decontamination spill Spill or Exposure Event handling->spill disposal Waste Disposal decontamination->disposal storage Store Properly decontamination->storage Store unused chemical ppe Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) ventilation Work in a Ventilated Area (Fume Hood) first_aid Administer First Aid (See Protocol) spill->first_aid Exposure cleanup Spill Cleanup Protocol spill->cleanup Spill first_aid->handling cleanup->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.